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  • Product: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
  • CAS: 796884-06-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Executive Summary In the landscape of modern drug discovery and asymmetric organocatalysis, the pyrrolidine ring stands as a privileged scaffold. The strategic introduction of a fluorine atom into this framework yields (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and asymmetric organocatalysis, the pyrrolidine ring stands as a privileged scaffold. The strategic introduction of a fluorine atom into this framework yields (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5)[1], a compound that exemplifies the profound impact of stereoelectronic modifications. As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we analyze the causality behind its physicochemical behavior—specifically how the highly electronegative C4-fluorine dictates ring conformation and basicity—and provide field-proven, self-validating protocols for its characterization.

Core Physicochemical Properties & Stereoelectronic Causality

Understanding the behavior of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride requires analyzing the interplay between inductive effects and conformational rigidity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][2]:

PropertyValue / Description
Chemical Name (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
CAS Number 796884-06-5
Molecular Formula C₅H₁₀ClFN₂O
Molecular Weight 168.60 g/mol
Appearance White to off-white solid
Melting Point ~218–236 °C (dec.) (Extrapolated from cis-diastereomer)
pKa (Pyrrolidine NH₂⁺) ~7.5 – 8.5 (Significantly lowered vs. native prolinamide)
The Causality of Fluorination (Expertise & Experience)

The physicochemical profile of this molecule is not coincidental; it is driven by two fundamental forces:

  • Inductive pKa Modulation: Fluorine is the most electronegative element. Its presence at the C4 position exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework. This pulls electron density away from the pyrrolidine nitrogen, significantly lowering its pKa compared to an unsubstituted prolinamide[2][3]. This reduced basicity is highly advantageous in medicinal chemistry for improving membrane permeability and mitigating hERG liabilities[4].

  • Conformational Puckering (The Gauche Effect): The trans-relationship between the C2-carboxamide and the C4-fluorine in the (2S,4R) configuration is critical. The highly polar C–F bond interacts with the protonated amine via dipole-dipole interactions and the gauche effect, driving the pyrrolidine ring into a highly specific pucker (typically C4-exo or C4-endo depending on the solvation state)[5]. This locked conformation reduces entropic penalties during transition state formation, making it a superior chiral catalyst in asymmetric synthesis.

Mechanistic Workflow & Applications

The diagram below illustrates the logical progression from the molecule's structural modifications to its downstream applications in drug development and catalysis.

G Struct Structural Modification: C4-Fluorination of Prolinamide Inductive Inductive Effect (-I) Electron Withdrawal Struct->Inductive Conform Stereoelectronic Effect Ring Puckering (Gauche Effect) Struct->Conform pKa pKa Modulation (Lowered Basicity) Inductive->pKa LogP Lipophilicity (LogP) & Metabolic Stability Inductive->LogP App1 Organocatalysis (Transition State Stabilization) Conform->App1 pKa->App1 App2 Medicinal Chemistry (Improved BBB Penetration) pKa->App2 LogP->App2

Caption: Workflow illustrating how C4-fluorination dictates physicochemical properties and applications.

Experimental Methodologies (Trustworthiness)

To ensure scientific integrity, the protocols used to characterize this compound must be robust. Below are the field-proven, self-validating methodologies for determining its pKa and LogP.

Protocol A: Potentiometric Determination of pKa

Causality for Method Choice: Because (2S,4R)-4-Fluoropyrrolidine-2-carboxamide lacks a conjugated π-system, it is UV-transparent in the standard analytical range. Therefore, UV-metric titrations are ineffective. Potentiometry is the required gold standard. Self-Validating Mechanism: The protocol mandates standardizing the titrant against a primary standard (KHP) and performing a blank solvent titration. This ensures that dissolved atmospheric CO₂ does not skew the inflection point.

Step-by-Step Workflow:

  • Preparation: Prepare a 2.0 mM solution of the compound in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Standardization: Standardize 0.1 M NaOH titrant against NIST-traceable Potassium Hydrogen Phthalate (KHP) to determine exact molarity.

  • Blank Titration: Perform a blank titration of the 0.15 M KCl solvent from pH 2.0 to 11.0 to map the carbonate/water footprint.

  • Sample Titration: Submerge a calibrated glass pH electrode into the sample. Titrate with the standardized 0.1 M NaOH from pH 2.0 to 11.0 under a continuous nitrogen blanket (to exclude atmospheric CO₂).

  • Data Analysis: Calculate the pKa by plotting the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa. Triplicate runs must yield a standard deviation of <0.05 log units for the data to be considered valid.

Protocol B: Thermodynamic LogP Determination (Shake-Flask Method)

Causality for Method Choice: Reversed-phase HPLC is often used to estimate lipophilicity. However, the high polarity and low molecular weight of this fluorinated salt lead to poor column retention, resulting in highly inaccurate extrapolations. The classical shake-flask method provides the true thermodynamic partition coefficient. Self-Validating Mechanism: Mass balance quantification. By measuring the concentration in both the aqueous and organic phases, we validate that no compound was lost to the glass interface or trapped in an unbreakable micro-emulsion.

Step-by-Step Workflow:

  • Solvent Saturation: Pre-saturate 1-octanol and 0.15 M phosphate buffer (pH 7.4) by vigorously stirring them together in a separatory funnel for 24 hours. Allow phase separation.

  • Sample Dissolution: Dissolve exactly 5.0 mg of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in 5.0 mL of the pre-saturated aqueous buffer.

  • Partitioning: Transfer the aqueous solution to a glass vial with a PTFE-lined cap. Add exactly 5.0 mL of the pre-saturated 1-octanol.

  • Equilibration: Agitate the vial mechanically at 25.0 ± 0.1 °C for 60 minutes. Subsequently, centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in both phases using LC-MS/MS.

  • Validation & Calculation: Calculate the mass balance: (Caq​×Vaq​)+(Coct​×Voct​)=Initial Mass . The assay is only valid if recovery is >95%. Calculate LogP as log10​(Coct​/Caq​) .

References

  • Title: 401816-16-8 | MFCD04114289 | (2,6-Difluoropyridin-4-yl)boronic acid | AA Blocks (Contains catalog and property data for CAS 796884-06-5) Source: AA Blocks URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Conformational preference of 3‐fluoropyrrolidine 22. The calculated energy difference (ΔE) in gas phase. Source: ResearchGate URL: [Link]

Sources

Exploratory

literature review on (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

An In-Depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. One of the most elegant solutions in our toolkit is the strategic incorporation of fluorine into chiral scaffolds.

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5) is a premier example of this strategy. Far from being a simple building block, this molecule is a highly engineered conformational tool. By leveraging stereoelectronic effects, it dictates the 3D architecture of the molecules it is built into, making it an indispensable intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, peptidomimetics, and asymmetric organocatalysts.

This whitepaper dissects the mechanistic foundations, synthetic workflows, and application data of this critical compound, providing a self-validating framework for researchers and drug development professionals.

The Stereoelectronic Foundation: The Gauche Effect

To understand the utility of (2S,4R)-4-fluoropyrrolidine-2-carboxamide, one must first understand its conformational behavior. The pyrrolidine ring is highly flexible, typically oscillating between Cγ-endo and Cγ-exo puckers. However, the introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters this energy landscape [1].

In the (2S,4R) diastereomer, the fluorine atom exerts a strong gauche effect when interacting with the protonated nitrogen (or the amide nitrogen in a peptide chain). To minimize the energy of the system, the molecule rigidly locks into a Cγ-exo ring pucker .

This preorganization is not merely a structural curiosity; it has a profound causal effect on the adjacent amide bond. The Cγ-exo pucker sterically and electronically biases the backbone dihedral angles (φ and ψ), strongly favoring the trans isomer of the preceding peptide bond [3]. In drug design, this means you can "force" a molecule into its bioactive conformation before it even reaches the target receptor, drastically reducing the entropic penalty of binding.

G A (2S,4R)-4-Fluoropyrrolidine B Electronegative F at C4 A->B C Gauche Effect (Stereoelectronic) B->C D Cγ-exo Ring Pucker C->D E Trans-Peptide Bond Stabilization D->E

Logical flow of stereoelectronic effects induced by (2S,4R)-fluorination.

Quantitative Conformational Data

The table below summarizes how the (2S,4R) configuration compares to native proline and its (2S,4S) epimer, demonstrating why the (2S,4R) isomer is specifically chosen to enforce trans-amide geometry [1], [3].

Amino Acid / DerivativePreferred Ring PuckerTrans/Cis Amide Ratio (Model Peptide)Impact on Protein Stability
L-ProlineCγ-endo (slight preference)~ 4 : 1Baseline
(2S,4R)-4-Fluoroproline Cγ-exo (rigidly locked) > 20 : 1 Highly Stabilizing (Preorganized)
(2S,4S)-4-FluoroprolineCγ-endo (rigidly locked)~ 2.5 : 1Destabilizing (if trans is required)

Applications in Drug Discovery: DPP-4 Inhibitors

The most prominent commercial application of (2S,4R)-4-fluoropyrrolidine-2-carboxamide is as a precursor to 4-fluoropyrrolidine-2-carbonitrile derivatives, which are potent inhibitors of DPP-4 used in the management of Type 2 Diabetes [2].

In these therapeutics, the carbonitrile group acts as a "warhead," forming a reversible covalent imidate adduct with the catalytic Ser630 residue in the DPP-4 active site. The (2S,4R)-fluoro substitution enhances the drug's efficacy through two causal mechanisms:

  • Conformational Locking: The Cγ-exo pucker perfectly mimics the transition state of the natural incretin substrates (GLP-1 and GIP) when they bind to DPP-4.

  • Hydrophobic Packing: The fluorine atom precisely fills a small, lipophilic S1 sub-pocket in the enzyme, increasing binding affinity (lowering the IC50) without adding significant molecular weight or lipophilicity (LogP) that might compromise oral bioavailability [2].

Experimental Protocol: Synthesis of the Cyanopyrrolidine Pharmacophore

Working with the hydrochloride salt of (2S,4R)-4-fluoropyrrolidine-2-carboxamide is a deliberate choice. The free base of prolinamide derivatives is prone to self-condensation (forming diketopiperazines) upon standing. The HCl salt ensures long-term shelf stability and consistent stoichiometry.

Below is a self-validating, step-by-step methodology for converting the stable carboxamide HCl salt into the active cyanopyrrolidine pharmacophore.

Objective: N-alkylation followed by dehydration of the primary amide to a nitrile.

Reagents & Materials:

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl (1.0 eq)

  • Electrophile (e.g., an N-substituted bromoacetamide derivative) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Free-Basing and N-Alkylation:

    • Suspend (2S,4R)-4-fluoropyrrolidine-2-carboxamide HCl in anhydrous THF at 0 °C under an inert nitrogen atmosphere.

    • Causality Check: The low temperature prevents premature side reactions during the exothermic neutralization.

    • Add DIPEA (3.0 eq) dropwise. The suspension will clear as the free base is generated.

    • Add the electrophile (1.05 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Validation: Monitor via LCMS. The primary mass should shift to the N-alkylated carboxamide intermediate.

  • Solvent Exchange and Cooling:

    • Concentrate the reaction mixture under reduced pressure and re-dissolve the crude intermediate in anhydrous DCM. Cool strictly to 0 °C.

  • Dehydration to Carbonitrile:

    • Slowly add TFAA (1.5 eq) dropwise over 15 minutes.

    • Causality Check: TFAA is a powerful dehydrating agent. It reacts with the primary carboxamide to form a trifluoroacetate intermediate, which undergoes elimination to yield the nitrile. Strict temperature control (0 °C to max 10 °C) is mandatory; elevated temperatures will cause epimerization at the C2 chiral center, destroying the enantiomeric purity of the drug candidate.

  • Quenching and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 until the pH reaches 8.0.

    • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to isolate the pure (2S,4R)-4-fluoropyrrolidine-2-carbonitrile derivative.

G N1 (2S,4R)-4-Fluoro-Pro-NH2 HCl N2 DIPEA (Free-basing) N1->N2 N3 N-Alkylation (Protection) N2->N3 N4 TFAA / 0°C (Dehydration) N3->N4 N5 Cyanopyrrolidine Warhead N4->N5

Step-by-step synthetic workflow from carboxamide to cyanopyrrolidine pharmacophore.

Beyond Diabetes: Asymmetric Organocatalysis

While its role in DPP-4 inhibitors is well-documented, (2S,4R)-4-fluoropyrrolidine-2-carboxamide is also a highly privileged scaffold in asymmetric organocatalysis [4].

In enamine or iminium-based organocatalysis (such as aldol or Michael additions), the catalyst must form a rigid transition state with the substrate to transfer chirality effectively. Native prolinamides are often too flexible, leading to moderate enantiomeric excesses (ee).

By utilizing the (2S,4R)-fluoro derivative, the catalyst is preorganized into the Cγ-exo conformation. Furthermore, the electron-withdrawing nature of the fluorine atom reduces the pKa of the pyrrolidine nitrogen. This subtle electronic tuning accelerates the formation and hydrolysis of the enamine intermediate, effectively increasing the turnover frequency (TOF) of the catalytic cycle while simultaneously boosting the enantioselectivity of the reaction [4].

Conclusion

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a masterclass in rational chemical design. By understanding and harnessing the gauche effect, researchers can utilize this building block to preorganize molecular backbones, enhance target binding affinities, and drive highly stereoselective catalytic transformations. Whether you are developing the next generation of metabolic therapeutics or designing novel organocatalysts, respecting the stereoelectronic rules of this molecule is the key to unlocking its full potential.

References

  • Practical syntheses of 4-fluoroprolines Source: National Center for Biotechnology Inform
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes Source: PubMed (NIH) URL: [2]
  • Stereoelectronic and steric effects in side chains preorganize a protein main chain Source: Proceedings of the National Academy of Sciences (PNAS) URL: [3]
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Public
Foundational

The Evolution of Fluorinated Proline Analogs: From Discovery to Rational Drug Design

Executive Summary Proline is unique among the canonical amino acids; its secondary amine forms a cyclic pyrrolidine ring that heavily restricts the conformational flexibility of the peptide backbone. Over the past severa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proline is unique among the canonical amino acids; its secondary amine forms a cyclic pyrrolidine ring that heavily restricts the conformational flexibility of the peptide backbone. Over the past several decades, the strategic introduction of fluorine into the proline ring—yielding fluorinated proline analogs—has revolutionized peptide engineering, structural biology, and medicinal chemistry. By exploiting the extreme electronegativity of fluorine, researchers can exert precise stereoelectronic control over protein folding and stability. As a Senior Application Scientist, I present this technical guide to elucidate the historical discovery, the mechanistic causality of stereoelectronic effects, validated synthetic protocols, and the modern applications of fluoroprolines in drug development.

Historical Milestones in Fluoroproline Discovery

The exploration of fluorinated prolines began in 1965 when Gottlieb, Witkop, and co-workers achieved the first synthesis of 4-fluoroproline. By treating the O-tosyl derivative of natural trans-4-hydroxy-L-proline with potassium fluoride under heat, they obtained the fluoro-substituted compound via an SN2 mechanism, albeit with minor epimerization 1.

For decades, the synthesis remained challenging due to the harsh conditions required and the difficulty of maintaining stereochemical fidelity. A major breakthrough occurred in 1998 when Dugave and colleagues developed a practical, high-yielding synthesis of optically pure N-Boc-protected fluoroprolines. By utilizing diethylaminosulfur trifluoride (DAST) at strictly controlled cryogenic temperatures (−78 °C), they successfully performed deoxyfluorination without epimerization at the C4 atom, enabling the reliable production of both cis- and trans-4-fluoroprolines 1. This synthetic accessibility paved the way for the extensive structural studies of the 2000s.

The Stereoelectronic Paradigm: Causality in Conformational Control

In application science, it is critical to understand that substituting a hydrogen or hydroxyl group with fluorine does not merely change the steric bulk; it fundamentally rewrites the electronic landscape of the molecule. The conformational preferences of fluoroprolines are governed by the gauche effect 2.

When a highly electronegative fluorine atom is placed at the C4 position, it strongly prefers a gauche conformation (a ~60° torsion angle) relative to the electronegative amide nitrogen in the N–C–C–F system. This stereoelectronic interaction forces the pyrrolidine ring into specific puckered conformations:

  • (2S,4R)-4-fluoroproline (Flp) stabilizes the Cγ-exo pucker.

  • (2S,4S)-4-fluoroproline (flp) stabilizes the Cγ-endo pucker 3.

This ring pucker directly dictates the main-chain dihedral angles (φ and ψ) and biases the trans/cis isomerization of the preceding peptide bond, thereby preorganizing the peptide backbone.

G F_Subst C4-Fluorine Substitution Gauche Stereoelectronic Gauche Effect F_Subst->Gauche Pucker_R (2S,4R)-Flp Cγ-exo Pucker Gauche->Pucker_R 4R Isomer Pucker_S (2S,4S)-flp Cγ-endo Pucker Gauche->Pucker_S 4S Isomer Preorg_Y Preorganizes φ, ψ for Yaa Position Pucker_R->Preorg_Y Preorg_X Preorganizes φ, ψ for Xaa Position Pucker_S->Preorg_X Stab_Y Triple Helix Hyperstability Preorg_Y->Stab_Y Stab_X Triple Helix Hyperstability Preorg_X->Stab_X

Logical flow of stereoelectronic effects dictating collagen triple-helix stability.

The Collagen Stability Dichotomy

The most profound demonstration of this stereoelectronic control is observed in collagen. Natural collagen forms a right-handed triple helix composed of repeating (Xaa-Yaa-Gly) sequences, where Xaa is typically Proline and Yaa is often (2S,4R)-4-hydroxyproline (Hyp) 4.

Research spearheaded by the Raines Laboratory revealed a fascinating dichotomy:

  • Yaa Position: The Yaa position requires dihedral angles that correspond to a Cγ-exo pucker. Replacing Hyp with (2S,4R)-4-fluoroproline (Flp) hyperstabilizes the triple helix because fluorine's superior electron-withdrawing capacity preorganizes the backbone more effectively than a hydroxyl group 4.

  • Xaa Position: Conversely, the Xaa position requires a Cγ-endo pucker. Placing Flp here is highly destabilizing. However, substituting the Xaa position with the diastereomer (2S,4S)-4-fluoroproline (flp) greatly enhances stability, as flp preorganizes the φ and ψ dihedrals perfectly for the Xaa slot without steric clashes 3.

Quantitative Conformational Data
PropertyProline (Pro)(2S,4R)-4-Fluoroproline (Flp)(2S,4S)-4-Fluoroproline (flp)
Preferred Ring Pucker Slight Cγ-endoStrong Cγ-exoStrong Cγ-endo
Stereoelectronic Driver NoneGauche Effect (4R)Gauche Effect (4S)
Collagen Yaa Position Baseline StabilityHyperstabilizing Destabilizing
Collagen Xaa Position Baseline StabilityDestabilizingHyperstabilizing

Experimental Protocol: Stereospecific Synthesis of 4-Fluoroprolines

To harness these analogs, rigorous and self-validating synthetic protocols are required. The following workflow details the synthesis of (2S,4S)-4-fluoroproline from (2S,4R)-4-hydroxyproline via DAST deoxyfluorination 5.

Workflow Step1 1. Starting Material (2S,4R)-4-Hydroxyproline Step2 2. Protection N-Boc & O-Esterification Step1->Step2 Step3 3. Deoxyfluorination DAST, CH2Cl2, -78°C Step2->Step3 Step4 4. Stereospecific Inversion SN2 Mechanism Step3->Step4 Step5 5. Deprotection Acidic/Alkaline Cleavage Step4->Step5 Step6 6. Final Product (2S,4S)-4-Fluoroproline Step5->Step6

Step-by-step synthetic workflow for 4-fluoroproline via DAST deoxyfluorination.

Step-by-Step Methodology:
  • Protection: Start with naturally abundant (2S,4R)-4-hydroxyproline. Protect the secondary amine using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-hydroxyproline. Esterify the carboxylic acid (e.g., as a methyl ester).

    • Causality: Protection is critical to prevent the carboxylic acid and amine from reacting destructively with the highly reactive fluorinating agent.

  • Activation and Deoxyfluorination: Dissolve the protected intermediate in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction strictly to −78 °C using a dry ice/acetone bath.

  • DAST Addition: Add DAST (diethylaminosulfur trifluoride) dropwise.

    • Causality: DAST activates the hydroxyl group into an excellent leaving group and simultaneously provides the fluoride nucleophile. Maintaining −78 °C is paramount; elevated temperatures lead to thermal epimerization and loss of stereochemical fidelity 1.

  • SN2 Inversion: Allow the reaction to proceed. The fluoride ion displaces the activated oxygen via an SN2 mechanism, cleanly inverting the stereocenter at C4 from (R) to (S).

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃ at low temperature. Extract, dry, and purify via silica gel chromatography.

    • Self-Validation System: Confirm stereochemical inversion using ¹⁹F NMR (distinct resonances separate the diastereomers) and chiral HPLC before proceeding to deprotection.

  • Deprotection: Cleave the Boc group using trifluoroacetic acid (TFA) and hydrolyze the ester using aqueous LiOH to yield the free (2S,4S)-4-fluoroproline.

Applications in Modern Drug Development

Beyond structural biology, fluorinated prolines are pivotal in modern drug discovery. The introduction of fluorine modulates lipophilicity, improves blood-brain barrier (BBB) permeability, and blocks metabolic liabilities (such as oxidation by cytochrome P450 enzymes) 6.

In small molecule design, fluoroprolines act as conformationally restricted 3D scaffolds. They are increasingly incorporated into macrocyclic peptides and peptidomimetics to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon target binding 7. Furthermore, the ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local environment, making fluoroprolines excellent reporters for real-time ¹⁹F NMR studies of protein-ligand interactions and conformational dynamics 2.

By mastering the synthesis and stereoelectronic principles of fluorinated proline analogs, researchers possess a powerful toolkit to engineer hyperstable biologics and highly optimized small-molecule therapeutics.

References

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities ACS Public
  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers University of Wisconsin–Madison
  • Origin of the Stability Conferred upon Collagen by Fluorin
  • Process-scale synthesis of 4-fluoroprolines Raines Lab
  • Utilization of fluorinated α-amino acids in small molecule drug design Taylor & Francis
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development AiFChem
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry ACS Public

Sources

Exploratory

Advanced Safety and Application Whitepaper: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Executive Summary In contemporary drug development, the incorporation of fluorine into saturated heterocycles has emerged as a cornerstone strategy to modulate lipophilicity, metabolic stability, and target binding affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, the incorporation of fluorine into saturated heterocycles has emerged as a cornerstone strategy to modulate lipophilicity, metabolic stability, and target binding affinity. (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a highly specialized chiral building block, frequently utilized in the synthesis of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This whitepaper transcends a traditional Material Safety Data Sheet (MSDS) by integrating toxicological data with mechanistic causality and self-validating experimental protocols. It is designed to empower researchers to handle and apply this compound with maximum efficacy and uncompromising safety.

Physicochemical Profiling & Structural Causality

The physicochemical behavior of this compound is dictated by the highly electronegative fluorine atom at the C4 position. The stereoelectronic "gauche effect" induced by the C-F bond stabilizes the pyrrolidine ring in an exo pucker conformation, which is often critical for optimal binding in enzymatic pockets. However, this electron-withdrawing effect also lowers the pKa of the secondary amine. To ensure bench stability and prevent premature oxidation or degradation, the compound is supplied as a hydrochloride salt.

Table 1: Physicochemical and Identification Data
PropertyValue
Chemical Name (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
CAS Registry Number 796884-06-5[1]
Molecular Formula C5H10ClFN2O[2]
Molecular Weight 168.60 g/mol [3]
Physical State Solid (typically white to off-white powder)
Stereochemistry (2S, 4R)

Toxicological Profiling & Hazard Assessment

Understanding the causality behind the Globally Harmonized System (GHS) hazard statements ensures that laboratory personnel do not merely memorize rules, but intuitively understand the chemical risks[4].

  • H302 (Harmful if swallowed):

    • Causality: The pyrrolidine scaffold is highly bioactive. Ingestion introduces a competitive amine into the gastrointestinal and systemic pathways, potentially interfering with endogenous amine receptors or peptidases.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation):

    • Causality: The hydrochloride salt nature of the compound means it is inherently acidic. Upon contact with the ambient moisture of the skin or the aqueous environment of the ocular mucosa, the salt dissociates, locally lowering the pH. This localized acidity causes rapid protein denaturation and irritation.

  • H335 (May cause respiratory irritation):

    • Causality: Supplied as a finely milled powder, the microparticulates can easily become airborne. Inhalation deposits this acidic, bioactive salt directly onto the sensitive respiratory epithelium, triggering an immediate inflammatory response.

Self-Validating Laboratory Safety Protocols

To establish a trustworthy safety environment, protocols must be self-validating—meaning the success or failure of the safety measure is immediately apparent to the user.

  • Engineering Controls: Weighing and dispensing must be conducted within a localized exhaust ventilation (LEV) system or a certified fume hood.

    • Self-Validation: Personnel must verify containment by checking the hood's digital airflow monitor (ensuring >100 fpm face velocity) before opening the reagent bottle.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles (not just glasses, to prevent dust ingress), and a standard lab coat.

    • Self-Validation: Gloves should be inspected for micro-tears using the "inflation test" prior to donning.

  • Spill Response: In the event of a solid spill, do not sweep dry, as this aerosolizes the H335-hazard dust.

    • Self-Validation: Moisten the spill with a 5% sodium bicarbonate solution to simultaneously neutralize the HCl salt and suppress dust, then wipe with absorbent pads. The cessation of mild effervescence confirms complete neutralization.

Step-by-Step Experimental Workflow: HATU-Mediated Amide Coupling

This protocol details the integration of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride into a standard peptide coupling workflow. The methodology highlights the critical neutralization step required when using the hydrochloride salt form.

Protocol:
  • Preparation & Dispensing: Under a fume hood, weigh 1.0 equivalent (e.g., 168.6 mg, 1.0 mmol) of the compound. Transfer to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation & Neutralization: Dissolve the salt in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents (2.5 mmol, ~435 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free secondary amine. The remaining 1.5 equivalents act as a proton scavenger for the subsequent coupling step.

    • Self-Validation: Spot a 1 µL aliquot of the solution onto moistened pH indicator paper; a basic reading (pH ~9) confirms complete free-base formation.

  • Activation of the Carboxylic Acid: In a separate vial, dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in 3 mL of anhydrous DMF. Stir for 5 minutes at room temperature to form the highly reactive O-Atab ester intermediate.

  • Coupling Reaction: Dropwise, add the activated acid solution to the neutralized pyrrolidine solution. Stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS.

  • Workup & Safety Routing: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

    • Waste Routing: All aqueous washes containing DMF and residual fluorinated compounds must be routed to a designated "Halogenated Aqueous Waste" container. Fluorinated organics require specialized high-temperature incineration to prevent environmental bioaccumulation.

Workflow Visualization

The following diagram illustrates the logical flow of the amide coupling process, explicitly mapping the integration of safety and chemical causality at each node.

G N1 Weighing & Dispensing (Fume Hood, LEV) N2 Solvation in DMF (Dust Suppression) N1->N2 Prevent H335 Inhalation N3 Neutralization (Add 2.5 eq DIPEA) N2->N3 Solubilize HCl Salt N4 pH Validation (Confirm Free-Base) N3->N4 Liberate Nucleophile N5 Coupling Reaction (Add Activated Acid) N4->N5 pH ~9 Confirmed N6 Aqueous Workup (NaHCO3 Quench) N5->N6 LC-MS Completion N7 Waste Disposal (Halogenated Routing) N6->N7 Environmental Safety

Mechanistic workflow for amide coupling integrating safety routing and chemical causality.

References

  • Title: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Source: Kemix URL: [Link]

Sources

Protocols & Analytical Methods

Method

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a chiral building block in drug design

Application Note: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride A Strategically Fluorinated Chiral Building Block for Modern Drug Discovery Introduction: The Power of Fluorine in Pyrrolidine Scaffolds The strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

A Strategically Fluorinated Chiral Building Block for Modern Drug Discovery

Introduction: The Power of Fluorine in Pyrrolidine Scaffolds

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] Fluorine's unique characteristics—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] When introduced into privileged scaffolds like the pyrrolidine ring, these effects are amplified. Pyrrolidine derivatives are of immense interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3]

The specific building block, (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, combines three critical features for drug design:

  • A Defined Stereochemistry: The (2S,4R) configuration provides precise three-dimensional orientation of functional groups, which is essential for selective interaction with chiral biological targets like enzymes and receptors.

  • Strategic Fluorination: The trans-fluorine at the C-4 position introduces conformational constraints on the pyrrolidine ring and modulates the pKa of the ring nitrogen.[4][5][6] This fluorination can lead to distinct ring conformations compared to non-fluorinated analogues, potentially inducing novel binding modes with target proteins.[4][5][6]

  • A Versatile Carboxamide Handle: The primary carboxamide at the C-2 position serves as a key interaction point (hydrogen bond donor/acceptor) and a versatile synthetic handle for further molecular elaboration.

This document provides a detailed guide for researchers and drug development professionals on the application of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a high-value chiral building block.

Compound Profile & Physicochemical Properties

A thorough understanding of the building block's properties is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Chemical Name (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Synonym(s) (4R)-4-Fluoro-L-prolinamide hydrochloride-
CAS Number 796884-06-5
Molecular Formula C₅H₁₀ClFN₂O
Molecular Weight 168.60 g/mol [7]
Appearance White to light yellow solid/powder[8]
Purity Typically ≥95%
Stereochemistry (2S, 4R)
Parent Acid Melting Point 264°C (for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid)[8][9]

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of fluorinated pyrrolidine scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[10][11] They function by preventing the degradation of incretin hormones like GLP-1, which in turn increases insulin secretion and lowers blood glucose levels.[10]

The (2S,4R)-4-fluoropyrrolidine core is a key structural motif in several potent and selective DPP-4 inhibitors.[12] The fluorine atom and the specific stereochemistry are often crucial for achieving high inhibitory activity and selectivity against related proteases like DPP-8 and DPP-9.[12][13][14]

Workflow: Integrating the Building Block into a DPP-4 Inhibitor Candidate

The following diagram illustrates a typical workflow for utilizing (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in the synthesis of a DPP-4 inhibitor lead compound.

G cluster_0 Building Block Stage cluster_1 Core Synthesis cluster_2 Lead Generation cluster_3 Biological Evaluation A (2S,4R)-4-Fluoropyrrolidine -2-carboxamide HCl B Step 1: N-Acylation (Amide Bond Formation) A->B Carboxylic Acid, Coupling Reagent C Intermediate 1 (N-Acyl-4-fluoroprolinamide) B->C D Step 2: Dehydration (Carboxamide to Nitrile) C->D Dehydrating Agent (e.g., TFAA, POCl3) E Final Compound (Cyanopyrrolidine Inhibitor) D->E F In Vitro DPP-4 Assay (IC50 Determination) E->F Test Compound G Selectivity Profiling (DPP-8, DPP-9, FAP) F->G Hit Confirmation

Caption: Synthetic workflow from chiral building block to a DPP-4 inhibitor candidate.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for common synthetic transformations involving (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Protocol 1: Standard Amide Coupling (N-Acylation)

This protocol describes the coupling of the pyrrolidine's secondary amine with a generic carboxylic acid, a cornerstone reaction in medicinal chemistry.[15]

Rationale: The selection of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent is based on its high efficiency, fast reaction rates, and ability to suppress racemization, particularly when compared to standard carbodiimide reagents.[16] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the hexafluorophosphate generated during the reaction.

G cluster_input Inputs cluster_process Process cluster_output Output & QC A Building Block HCl Salt (1.0 eq) P1 Combine Building Block, R-COOH, HATU in DMF A->P1 B R-COOH (1.1 eq) B->P1 C HATU (1.2 eq) C->P1 D DIPEA (3.0 eq) P3 Add DIPEA dropwise D->P3 E Anhydrous DMF E->P1 P2 Cool to 0°C P1->P2 P2->P3 P4 Warm to RT, stir 4-16h P3->P4 P5 Reaction Monitoring (TLC / LC-MS) P4->P5 O1 Aqueous Workup (H2O, EtOAc) P5->O1 Upon Completion O2 Purification (Column Chromatography) O1->O2 O3 Characterization (NMR, HRMS) O2->O3

Caption: Step-by-step workflow for a standard HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0°C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the cold solution over 5 minutes. A mild exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Quality Control (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Validation: Confirm the structure and purity of the N-acylated product by ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Dehydration of Carboxamide to Nitrile

This protocol is particularly relevant for the synthesis of cyanopyrrolidine-based enzyme inhibitors, such as those targeting DPP-4.

Rationale: Trifluoroacetic Anhydride (TFAA) is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions. Pyridine is used as a base to scavenge the trifluoroacetic acid byproduct. The reaction is run at low temperature to control the reactivity and minimize potential side reactions.

Step-by-Step Methodology:

  • Preparation: To a solution of the N-acylated-(2S,4R)-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) in a dry flask under N₂, add anhydrous pyridine (3.0 eq).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0°C for 1-3 hours.

  • Quality Control (In-Process): Monitor the reaction by TLC or LC-MS until the starting amide is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution while the flask is still in the ice bath.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the resulting nitrile by flash chromatography and validate its structure and purity by NMR, IR (noting the appearance of a C≡N stretch), and HRMS.

Safety and Handling

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride: Handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. May be harmful if swallowed and may cause skin and eye irritation.[17]

  • Coupling Reagents (e.g., HATU): Are often sensitizers and irritants. Avoid inhalation of dust and contact with skin.

  • Dehydrating Agents (e.g., TFAA): Are highly corrosive and react violently with water. Handle with extreme care in a chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a high-value, stereochemically defined building block that empowers medicinal chemists to explore chemical space with precision. The strategic placement of the fluorine atom provides a powerful lever to fine-tune molecular properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Its successful application in the synthesis of DPP-4 inhibitors highlights its potential in constructing next-generation therapeutics. The robust and reproducible protocols provided herein should enable its seamless integration into diverse drug discovery programs.

References

  • Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328–1331. [Link][4]

  • Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. PubMed. [Link][5]

  • Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. SINAPSE. [Link][6]

  • Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Chemistry. [Link][2]

  • Fallah, Z., & Ghalchi, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4389. [Link][1]

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o2490. [Link]

  • Al-Zoubi, R. M., & Al-Hadedi, A. A. M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(4), 1039-1045. [Link][18]

  • Perrone, M. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4976. [Link][3]

  • Cox, C. D., et al. (2010). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of... ResearchGate. [Link][19]

  • Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. PubMed. [Link][13]

  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link][12]

  • Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. ResearchGate. [Link][14]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][15]

  • Howei Pharm. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. howeipharm.com. [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link][10]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link][16]

  • ClinPGx. (n.d.). Dipeptidyl peptidase 4 (DPP-4) inhibitors. ClinPGx. [Link][11]

  • Next Peptide. (n.d.). (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Next Peptide. [Link][7]

Sources

Application

Application Note: Advanced Coupling Protocols for (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Introduction & Strategic Importance (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5) is a highly valued chiral building block in contemporary medicinal chemistry. It is prominently featured in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5) is a highly valued chiral building block in contemporary medicinal chemistry. It is prominently featured in the synthesis of complex therapeutics, including complement Factor D inhibitors, KRAS G12D modulators, and Cyclin A/B RxL inhibitors[1]. The strategic incorporation of a fluorine atom at the C4 position of the pyrrolidine ring imparts critical stereoelectronic effects—specifically, the gauche effect—which stabilizes the exo ring pucker. This conformational bias enhances target binding affinity and metabolic stability. However, these same electronic properties present unique synthetic challenges during functionalization.

Mechanistic Insights: The Fluorine Effect on Reactivity

Understanding the causality behind reagent selection is critical for successful coupling. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the pyrrolidine ring. This significantly attenuates the nucleophilicity of the secondary amine compared to unsubstituted proline derivatives.

Consequently, standard amide coupling conditions (e.g., EDC/HOBt) often lead to sluggish reaction kinetics, incomplete conversions, and a higher risk of epimerization at the C2 chiral center due to prolonged exposure to basic conditions. To overcome this, the coupling system must be highly electrophilic. Uronium-based reagents, specifically 2[2], are the gold standard. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which readily undergoes nucleophilic attack even by the deactivated fluorinated amine[3].

FluorineEffect F_Subst 4-Fluoro Substitution (2S,4R configuration) Inductive Inductive Effect (-I) F_Subst->Inductive Conformation Gauche Effect (Ring Puckering) F_Subst->Conformation Nucleophilicity Reduced Amine Nucleophilicity Inductive->Nucleophilicity Stability Enhanced Metabolic Stability Conformation->Stability Binding Optimized Target Binding Affinity Conformation->Binding Coupling Requires Highly Active Reagents (e.g., HATU) Nucleophilicity->Coupling

Figure 1: Logical relationship between 4-fluoro substitution and synthetic/pharmacological outcomes.

Experimental Protocols

Protocol A: Amide Bond Formation (HATU-Mediated)

This protocol provides the optimal conditions for coupling (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride with a generic carboxylic acid, ensuring high yields and preservation of stereochemical integrity[3][4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Cool the mixture to 0 °C under an inert atmosphere (N2 or Argon).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Stir for 10–15 minutes at 0 °C.

    • Causality: Pre-activation forms the active HOAt ester and minimizes the risk of the amine reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Amine Introduction: In a separate vial, suspend (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride (1.1 eq) in DMF and neutralize with additional DIPEA (1.5 - 2.5 eq). Add this solution dropwise to the pre-activated acid mixture.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[2].

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous Citric Acid, saturated aqueous NaHCO3, and brine.

    • Causality: Mild acidic washing with citric acid is strictly preferred over HCl. Strong acids can catalyze the hydrolysis of the sensitive primary carboxamide group into a carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, concentrate, and purify via silica gel flash chromatography (gradient: 0-5% MeOH in DCM).

Self-Validation Checkpoint:

  • LC-MS Analysis: The desired product mass [M+H]+ must be observed. The complete disappearance of the intermediate HOAt-active ester mass confirms reaction completion.

  • TLC: Ninhydrin staining should confirm the absence of the secondary amine (which typically stains yellow/brown for pyrrolidines).

Workflow Step1 Step 1: Carboxylic Acid Activation Mix Acid + HATU in DMF at 0°C Step2 Step 2: Base Addition Add DIPEA (3.0 eq) to generate active ester Step1->Step2 Step3 Step 3: Amine Addition Add (2S,4R)-4-Fluoro-pyrrolidine-2-carboxamide HCl Step2->Step3 Step4 Step 4: Coupling Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 Step 5: Workup & Purification Quench with Citric Acid, Extract, Flash Chromatography Step4->Step5

Figure 2: Optimized experimental workflow for HATU-mediated amide coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of heteroaryl-substituted derivatives (e.g., coupling with chloropyrimidines or fluoroaromatics), SNAr is the preferred pathway[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl halide (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) (0.2 M).

  • Reagent Addition: Add the (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride (1.2 eq), followed by finely powdered Potassium Carbonate (K2CO3) (3.0 eq).

    • Causality: K2CO3 acts as a non-nucleophilic heterogeneous base, efficiently neutralizing the HCl salt and driving the substitution without participating in destructive side reactions.

  • Heating: Heat the reaction mixture to 80–100 °C. The electron-withdrawing fluorine atom requires elevated thermal energy to overcome the activation energy barrier for SNAr.

  • Monitoring & Workup: Stir for 4–12 hours. Cool to room temperature, dilute with ice-cold water to precipitate the product, filter, and wash with water.

Self-Validation Checkpoint:

  • Isotope Patterning: Confirm the displacement of the halogen via LC-MS (e.g., the loss of the characteristic 3:1 M/M+2 chlorine isotope pattern).

  • Thermal Control: Ensure the reaction strictly does not exceed 100 °C to prevent the thermal dehydration of the carboxamide group into a nitrile.

Quantitative Data & Optimization Summary

The table below summarizes the empirical optimization data for the amide coupling of (2S,4R)-4-fluoropyrrolidine-2-carboxamide, demonstrating the necessity of highly active uronium reagents.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)
EDC / HOBtDIPEADCM16455 - 8
T3P (50% in EtOAc)PyridineEtOAc1272< 2
HATU DIPEA DMF 2 91 < 1

References

  • Benchchem. "4-Fluoropyrrolidine-2-carboxamide | 934972-82-4". 2

  • National Institutes of Health (PMC). "Orally Bioavailable Cyclin A/B RxL Inhibitors: Optimization of a Novel Class of Macrocyclic Peptides That Target E2F-High and G1–S-Checkpoint-Compromised Cancers". 1

  • Google Patents (US10092584B2). "Compounds for the treatment of medical disorders". 3

  • Google Patents (WO2024081748A2). "Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof". 5

  • Google Patents (WO2015130795A1). "Amide compounds for treatment of complement mediated disorders". 4

Sources

Method

analytical techniques for characterizing (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

An Application Guide to the Comprehensive Characterization of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Abstract: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral synthetic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive Characterization of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Abstract: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can profoundly influence a molecule's conformational properties, metabolic stability, and binding affinity.[1][2] Therefore, rigorous analytical characterization is imperative to confirm its identity, purity, and stereochemical integrity. This document provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals to thoroughly characterize this compound using a multi-technique approach.

Introduction and Compound Profile

The pyrrolidine ring is a foundational scaffold in numerous biologically active compounds.[3] Strategic fluorination, as seen in (2S,4R)-4-Fluoropyrrolidine-2-carboxamide, is a key strategy to modulate physicochemical properties.[4][5] As this molecule is supplied as a hydrochloride salt, analytical methods must be capable of confirming the structure of the organic cation as well as the presence of the chloride counter-ion. This guide outlines an integrated analytical workflow designed to provide unambiguous structural elucidation and purity assessment.

PropertyValue
Chemical Name (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Synonym(s) (2S,4R)-4-fluoro-2-pyrrolidinecarboxamide hydrochloride
Molecular Formula C₅H₁₀ClFN₂O
Molecular Weight 168.60 g/mol
CAS Number 796884-06-5
Stereochemistry (2S, 4R)
Physical Form Solid[6]

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient for complete characterization. We advocate for a holistic workflow that combines spectroscopic and chromatographic methods to build a complete, self-validating profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Composition cluster_2 Definitive Stereochemistry Sample Sample NMR NMR Sample->NMR Structure Stereochem MS MS Sample->MS Molecular Wt. Fragmentation FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC NMR->HPLC Informed by Structure EA EA HPLC->EA Confirm Purity before EA MP Melting Point EA->MP Correlate with Purity OR Optical Rotation MP->OR Purity Check XRC X-Ray Crystallography OR->XRC Confirm Absolute Config.

Caption: Integrated workflow for comprehensive characterization.

Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule. A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments are necessary.

Expertise & Causality: The molecule's pyrrolidine ring is non-planar, and the fluorine substituent significantly influences its conformation, which in turn affects the chemical shifts and coupling constants of nearby protons.[3] The hydrochloride salt form means the pyrrolidine nitrogen is protonated (NH₂⁺), and this exchangeable proton may be observable depending on the solvent.[7]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it can solubilize the salt and often allows for the observation of exchangeable N-H protons.[7] D₂O can also be used, but the NH and amide protons will exchange and become invisible.

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire at least 16 scans. Observe the full spectral range (e.g., 0-12 ppm).

    • Expected Results: Look for distinct signals for the pyrrolidine ring protons. The protons on C2, C4, and C5 will be significantly affected by their neighbors and the fluorine atom, resulting in complex multiplets. The proton on C4 (CHF) will show a large coupling to the fluorine atom (~50 Hz). The two amide protons (-CONH₂) will appear as separate, potentially broad signals. The two protons on the pyrrolidinium nitrogen (NH₂⁺) will likely appear as a broad singlet further downfield.[7]

  • ¹⁹F NMR:

    • Parameters: No external standard is required if the spectrometer is calibrated, but an internal standard can be used for precise work.

    • Expected Results: A single signal, which will be a complex multiplet due to coupling with adjacent protons (H4, H3, H5). This experiment unequivocally confirms the presence of fluorine in the molecule.

  • ¹³C NMR:

    • Parameters: Use a proton-decoupled experiment (e.g., zgpg30). A longer acquisition time (more scans) will be necessary due to the lower natural abundance of ¹³C.

    • Expected Results: Five distinct carbon signals. The carbons attached to or near the fluorine (C3, C4, C5) will exhibit C-F coupling. C4 (the carbon bearing the fluorine) will show a very large one-bond C-F coupling (¹JCF ≈ 170-200 Hz), while C3 and C5 will show smaller two-bond couplings (²JCF ≈ 20 Hz).

  • 2D NMR (COSY, HSQC):

    • Rationale: These experiments are crucial for unambiguously assigning which proton is attached to which carbon and mapping the proton-proton coupling network, confirming the connectivity of the pyrrolidine ring.

Technique Purpose Key Observables
¹H NMR Proton environment & connectivityChemical shifts, complex multiplets, H-F coupling (~50 Hz), NH₂⁺ and CONH₂ signals
¹⁹F NMR Fluorine confirmationSingle multiplet signal, confirming C-F bond presence
¹³C NMR Carbon skeleton confirmation5 carbon signals, large ¹JCF coupling for C4, smaller ²JCF for C3/C5
2D NMR Unambiguous signal assignmentCorrelation peaks confirming H-H (COSY) and C-H (HSQC) connectivity
Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expertise & Causality: As a hydrochloride salt, the compound will typically be analyzed using a soft ionization technique like Electrospray Ionization (ESI) in positive mode. The observed species will be the protonated molecule (the organic cation), [M+H]⁺. The presence of the chlorine atom from the HCl salt provides a distinct isotopic signature that must be correctly interpreted.[8][9]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive.

    • Analysis: Full scan mode.

  • Data Analysis:

    • Molecular Ion: Look for the mass of the free base cation, C₅H₉FN₂O, which has a monoisotopic mass of 132.0702 Da.

    • Isotopic Pattern of Chlorine: A key diagnostic feature is the presence of an adduct ion with the chloride counter-ion, [M+Cl]⁻, if run in negative mode, or more commonly, observing the characteristic isotopic pattern for a single chlorine atom in fragment ions or adducts in positive mode. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] This results in two peaks separated by 2 m/z units with a 3:1 intensity ratio for any chlorine-containing ion.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Expertise & Causality: The spectrum will be a composite of signals from the primary amide, the secondary amine hydrochloride, and the C-F bond. The N-H stretching region is particularly informative for distinguishing between the amide NH₂ and the ammonium NH₂⁺ groups.[10][11]

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
~3400 and ~3200Asymmetric & Symmetric N-H StretchPrimary Amide (CONH₂)[10]
3000-2500 (broad)N-H⁺ StretchSecondary Amine Hydrochloride[11]
~1660C=O Stretch (Amide I)Primary Amide (C=O)
~1620N-H Bend (Amide II)Primary Amide (CONH₂)
1100-1000C-F StretchAlkyl FluorideN/A

Purity Assessment & Separation Science

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound and can also be used to confirm its enantiomeric excess.

Expertise & Causality: The basic nature of the pyrrolidine nitrogen requires an acidic modifier (e.g., trifluoroacetic acid, TFA) in the mobile phase to ensure protonation, which leads to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. For enantiomeric purity, a specialized Chiral Stationary Phase (CSP) is required.[12][13]

Protocol 1: Reversed-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide chromophore).

  • Analysis: Integrate the peak area of the main component and any impurities. Purity is reported as Area %.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Rationale: To confirm the (2S,4R) configuration, a chiral separation method must be developed to ensure the absence of other stereoisomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[14]

  • Column: A chiral column such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Typically a normal phase system, such as Hexane/Isopropanol or Hexane/Ethanol.[12] A small amount of a basic modifier like diethylamine (DEA) may be needed to improve peak shape.

  • Method: Screen various ratios of the mobile phase components under isocratic conditions to achieve baseline separation of all potential stereoisomers.

  • Analysis: Inject the sample and confirm that >99% of the signal corresponds to a single peak, confirming high enantiomeric and diastereomeric purity.

HPLC_Decision_Tree start HPLC Analysis Goal purity Assess Chemical Purity start->purity enantiopurity Assess Stereochemical Purity start->enantiopurity rp_hplc Reversed-Phase HPLC (C18 Column) Acidic Mobile Phase (TFA) purity->rp_hplc chiral_hplc Chiral HPLC (e.g., Chiralpak Column) Normal Phase (Hexane/IPA) enantiopurity->chiral_hplc result_purity Purity > 98%? rp_hplc->result_purity result_enantiopurity Single Peak Observed? chiral_hplc->result_enantiopurity pass_purity Pass result_purity->pass_purity Yes fail_purity Fail/Repurify result_purity->fail_purity No pass_enantiopurity Pass result_enantiopurity->pass_enantiopurity Yes fail_enantiopurity Fail/Resolution Required result_enantiopurity->fail_enantiopurity No

Caption: Decision workflow for HPLC method selection.

Compositional and Physical Analysis

Elemental Analysis

This technique provides the mass percentages of C, H, and N, which are used to confirm the empirical formula, including the presence of the hydrochloride salt.

Protocol: CHN Analysis

  • Sample Preparation: Provide a pure, dry sample (~2-3 mg) for analysis. Purity must be high (>98% by HPLC) for accurate results.

  • Analysis: The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.

  • Calculation: Compare the experimental percentages to the theoretical values for C₅H₁₀ClFN₂O.

ElementTheoretical %
Carbon (C)35.62
Hydrogen (H)5.98
Chlorine (Cl)21.03
Fluorine (F)11.27
Nitrogen (N)16.61
Oxygen (O)9.49

Note: Standard CHN analyzers do not measure halogens or oxygen directly. Specialized methods are required for Cl, and O is often calculated by difference.

X-ray Crystallography

For definitive proof of the absolute stereochemistry (2S, 4R), single-crystal X-ray crystallography is the ultimate method. While not a routine analysis, it is invaluable for reference materials. The crystal structure of the closely related parent compound, (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate, has been solved and confirms the envelope conformation of the five-membered ring.[15] This data provides a strong basis for confirming the stereochemistry of the title compound.

Conclusion

The comprehensive characterization of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride requires a synergistic combination of analytical techniques. NMR and MS establish the chemical structure, FTIR confirms functional groups, HPLC assesses chemical and stereochemical purity, and elemental analysis validates the empirical formula. By following the protocols outlined in this guide, researchers can ensure the quality and integrity of this important chemical building block, enabling its confident use in pharmaceutical research and development.

References

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Sources

Application

Application Note: Elucidating the Three-Dimensional Architecture of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride Derivatives via Single-Crystal X-ray Crystallography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2S,4R)-4-Fluoropyrrolidine-2-carboxamide and its derivatives represent a class of privileged chiral scaffolds crucial in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide and its derivatives represent a class of privileged chiral scaffolds crucial in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can precisely modulate peptide conformation, enhance metabolic stability, and improve bioavailability.[3] Unambiguous determination of their three-dimensional structure, including absolute stereochemistry, conformational preferences, and intermolecular interactions, is paramount for structure-activity relationship (SAR) studies and rational drug design.[4][5] This guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction (SCXRD) analysis of these hydrochloride salts, from crystallization to final structure validation. It is designed to empower researchers with both the practical steps and the underlying scientific rationale needed to achieve high-quality, publication-ready crystallographic data.

Part I: The Genesis of Structure - Crystallization Strategies

The entire crystallographic experiment hinges on the successful growth of high-quality single crystals. For hydrochloride salts of small organic molecules, which are often highly polar and soluble, this step requires a systematic and patient approach. The goal is to guide the molecules to self-assemble from a disordered solution state into a highly ordered, three-dimensional lattice.

Causality Behind Crystallization: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its equilibrium solubility. This can be achieved by slowly removing the solvent or by changing the solvent composition to decrease the solute's solubility. The key is "slowly"; rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SCXRD.

Protocol 1: High-Throughput Crystallization Screening

This protocol utilizes multi-well plates to efficiently screen a wide range of solvent systems.

Materials:

  • High-purity (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl derivative (>98%)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Water)

  • Anti-solvents (e.g., Diethyl ether, Dichloromethane, Ethyl acetate, Hexanes)

  • 96-well crystallization plates (e.g., Greiner CrystalQuick™ plates)

  • Micropipettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or water) at a concentration near its saturation point.

  • Plate Setup: Dispense 100-200 µL of an appropriate oil (e.g., paraffin or silicone oil) into each well of the microplate. This is the basis for the "microbatch under-oil" technique, which effectively controls the rate of solvent evaporation or anti-solvent diffusion.[6]

  • Dispensing: In each well, dispense a small droplet (1-5 µL) of your stock solution into the oil.

  • Solvent/Anti-Solvent Screening: Add a second droplet of a different solvent (anti-solvent) to the first droplet. The goal is to create a solvent system where the compound is only sparingly soluble.

  • Incubation: Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitoring: Periodically inspect the wells under a microscope over several days to weeks, looking for the formation of clear, well-defined single crystals with sharp edges.

Scientist's Note: The presence of the fluorine atom can sometimes promote unique crystal packing through weak C-F···H-C interactions.[7] The carboxamide and hydrochloride moieties, however, are powerful hydrogen bond donors and acceptors, and their interactions with each other and with the chloride ion will likely dominate the crystal packing. Therefore, a range of both polar and moderately polar solvents should be screened to modulate these strong interactions.

Parameter Condition A Condition B Condition C Condition D Condition E
Primary Solvent MethanolWaterEthanolIsopropanolAcetonitrile
Anti-Solvent Diethyl EtherAcetoneEthyl AcetateHexanesDichloromethane
Ratio (v/v) 1:21:11:31:51:1
Temperature 4 °CRoom Temp.4 °CRoom Temp.4 °C
A summary of initial screening conditions for crystallization. The goal is to find conditions that produce diffraction-quality single crystals.

Part II: From Crystal to Data - Diffraction Experiment Workflow

Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This is performed using a modern single-crystal diffractometer. The process involves mounting the delicate crystal, cooling it to cryogenic temperatures, and collecting a full sphere of diffraction data.

Protocol 2: Crystal Mounting and Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB Synergy)

  • Cryo-cooling system (e.g., Oxford Cryosystems Cryostream)

  • Stereomicroscope with polarizing filters

  • Micromounts™ or nylon loops

  • Cryoprotectant oil (e.g., Paratone-N)

Methodology:

  • Crystal Selection: Under the microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths. It should extinguish light sharply when viewed between crossed polarizers, indicating a single lattice.

  • Mounting: Coat a nylon loop with a thin layer of cryoprotectant oil. Carefully scoop the selected crystal out of its growth solution. The oil will wick away excess mother liquor and prevent the crystal from drying out.

  • Cryo-Cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.

    • Rationale: Cryo-cooling minimizes atomic thermal vibrations, leading to better diffraction at higher angles (higher resolution data). It also significantly reduces radiation damage from the intense X-ray beam, allowing for a complete and robust dataset to be collected.[8]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The software will then automatically index these spots to determine the preliminary unit cell parameters and Bravais lattice.[10]

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a highly complete and redundant dataset.

    • Expertise Note: For chiral molecules like these, it is absolutely critical to collect data that allows for the determination of the absolute configuration. This means ensuring that Friedel pairs (reflections h,k,l and -h,-k,-l) are measured accurately and with sufficient coverage. A modern data collection strategy will automatically ensure this by collecting a full sphere of data with high redundancy.[11][12]

  • Data Collection Execution: Launch the full data collection run. This may take several hours, during which the software will control the goniometer and detector to measure the intensities of thousands of unique reflections.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound High-Purity Compound Crystallization Protocol 1: Crystallization (Vapor Diffusion, Cooling, etc.) Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Cryo-Mounting Crystal->Mounting Data_Collection Protocol 2: X-ray Data Collection (100 K) Mounting->Data_Collection Raw_Data Raw Diffraction Images Data_Collection->Raw_Data Integration Data Integration & Scaling Raw_Data->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Protocol 3: Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Model Final Structural Model (CIF) Validation->Final_Model

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Part III: The Path from Data to Model - Structure Solution, Refinement, and Validation

This phase transforms the raw diffraction intensities into a chemically meaningful three-dimensional model of the molecule. This process is iterative, involving the generation of an initial model, its optimization against the experimental data, and rigorous validation.

Trustworthiness through Validation: A crystallographic model is only as good as its fit to the data and its chemical reasonableness. Therefore, validation is not a final step but an integral part of the refinement process. The International Union of Crystallography (IUCr) provides a free, automated checkCIF service that has become the gold standard for validating crystal structures before publication or database deposition.[13][14]

Protocol 3: Structure Determination and Refinement

Software:

  • Integrated crystallography suite (e.g., Bruker APEX[9][15], Olex2, CrystalClear-SM)

  • Structure visualization software (e.g., CCDC Mercury[16][17][18])

Methodology:

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Space Group Determination: The software analyzes the processed data for systematic absences to determine the crystal's space group. For a chiral, non-racemic compound, the space group must be non-centrosymmetric (a chiral space group).[11]

  • Structure Solution: The "phase problem" is solved using direct or dual-space methods to generate an initial electron density map and a preliminary atomic model.

  • Iterative Refinement: This is a cycle of least-squares refinement and model building.

    • a. Atom Assignment: Identify and assign all non-hydrogen atoms (C, N, O, F, Cl).

    • b. Anisotropic Refinement: Refine atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is crucial for an accurate model.

    • c. Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated geometric positions. They are typically refined using a riding model.

    • d. Absolute Configuration: For a chiral structure, the Flack parameter must be refined.[8] A value close to 0 (with a small error, e.g., 0.02(4)) confirms the assigned (2S,4R) configuration is correct. A value near 1 indicates the inverted configuration.

    • e. Disorder Modeling: The five-membered pyrrolidine ring is flexible and may be disordered over two or more conformations.[2] If residual electron density peaks suggest this, model the disorder using appropriate constraints and refine the site occupancy factors of the disordered components.[19][20]

  • Validation with checkCIF:

    • Generate a Crystallographic Information File (CIF) from the refinement software.[21]

    • Submit the CIF to the IUCr's checkCIF/PLATON web service.[13]

    • Review the validation report. Address any "ALERTS" of type A or B, which indicate serious issues. Provide explanations for any remaining C or G level ALERTS in the final CIF. A clean checkCIF report is the hallmark of a trustworthy structure.

Part IV: Interpreting the Architecture - Analysis and Visualization

The final refined model, contained within the CIF, is a rich source of chemical information. Visualization software is essential for exploring and communicating these structural insights.

Analysis using CCDC Mercury: [16][22]

  • Confirmation of Connectivity and Stereochemistry: Load the final CIF into Mercury to generate a 3D model. Confirm that all bond connectivities are correct and that the absolute stereochemistry at the C2 and C4 positions matches the expected (2S,4R) configuration.

  • Conformational Analysis: Analyze the conformation of the pyrrolidine ring. It will adopt a non-planar pucker, typically an "envelope" or "twist" conformation. This can be quantified by calculating the ring's puckering parameters.

  • Hydrogen Bonding Network: Use Mercury's tools to identify and visualize the hydrogen bonds. For these hydrochloride salts, a robust network is expected, involving the ammonium proton (N-H+), the carboxamide N-H protons, and the chloride anion (Cl-). The carboxamide oxygen will likely act as a hydrogen bond acceptor.

  • Crystal Packing: Generate packing diagrams to understand how the molecules arrange in the unit cell. This reveals the supramolecular architecture driven by the strong ionic and hydrogen bonding interactions.

G cluster_legend Interaction Key Pyrrolidinium Pyrrolidinium Cation (N-H+) Chloride Chloride Anion (Cl-) Pyrrolidinium->Chloride N-H···Cl- Carboxamide_NH Carboxamide (N-H) Carboxamide_O Carboxamide (C=O) Carboxamide_NH->Carboxamide_O N-H···O=C Carboxamide_NH->Chloride N-H···Cl- Solvent Solvent Molecule (e.g., H2O) Carboxamide_NH->Solvent N-H···O(solv) Solvent->Chloride O-H···Cl- H_Donor H_Acceptor H_Bond

Caption: Key hydrogen bonding motifs in the crystal lattice.

Table 2: Representative Crystallographic Data and Refinement Statistics

ParameterExample ValueSignificance
Formula C₉H₁₄ClFN₂OChemical composition of the unit cell contents.
Crystal System OrthorhombicFundamental lattice symmetry.
Space Group P2₁2₁2₁A common chiral space group.
a, b, c (Å) 8.123(1), 10.456(2), 12.987(3)Unit cell dimensions.
V (ų) 1103.4(4)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Data resolution (Å) 0.78A measure of the level of detail obtained.
R_int 0.035Agreement between symmetry-equivalent reflections.
Completeness (%) 99.8Percentage of all possible reflections measured.
R1 [I > 2σ(I)] 0.038Goodness of fit for observed reflections.
wR2 (all data) 0.085Goodness of fit for all reflections.
GooF 1.05Goodness-of-fit; should be close to 1.
Flack parameter 0.01(3)Confirms the absolute configuration.[8]
This table summarizes key parameters that define the quality of a crystallographic experiment and its resulting model, following IUCr publication standards.[23]

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, which is indispensable for the development of novel therapeutics based on the (2S,4R)-4-Fluoropyrrolidine-2-carboxamide scaffold. By following a systematic approach to crystallization, employing rigorous data collection strategies, and adhering to best practices in structure refinement and validation, researchers can confidently determine the precise three-dimensional architecture of these important molecules. The resulting structural models serve as a definitive foundation for understanding biological function and guiding future molecular design.

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  • Pescitelli, G., & Di Bari, L. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature Reviews Chemistry. [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1797-1808. [Link]

  • Callear, S. K. (2016). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Bath. [Link]

  • Al-Otaibi, J. S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-23. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2098-2121. [Link]

  • Adcock, J. L. (1974). Direct Fluorination of Organic Compounds. DTIC. [Link]

  • Silvestru, C., & Silvestru, A. (2007). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 52(10), 967-982. [Link]

  • Kumar, A., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Janjić, G. V., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3236-3247. [Link]

Sources

Method

Application Note: Synthesis and Validation of Fluorinated Pyrrolidine-Based Fibroblast Activation Protein (FAP) Inhibitors

Introduction & Biological Rationale Fibroblast activation protein α (FAP-α) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is heavily1 in the tumor microenvironment (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Fibroblast activation protein α (FAP-α) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is heavily1 in the tumor microenvironment (TME)[1]. Because CAFs constitute up to 80% of the stromal fibroblasts in many carcinomas, FAP represents an elite target for pan-cancer theranostics[1].

Small-molecule FAP inhibitors (FAPIs) have revolutionized targeted radionuclide therapy. The foundational pharmacophore, UAMC-1110, consists of a quinoline-4-carbonyl group coupled to a glycyl-2-cyanopyrrolidine warhead. However, early-generation FAPIs suffered from rapid tumor washout. To overcome this, synthetic strategies have pivoted toward the1 (e.g., 4,4-difluoropyrrolidine or (4S)-fluoropyrrolidine) to tune pharmacokinetics and binding affinity[1].

The Causality of Fluorination: Stereoelectronic Effects

The decision to incorporate highly electronegative fluorine atoms into the pyrrolidine ring is driven by three causal mechanistic advantages:

  • Conformational Preorganization: Fluorine induces a strong gauche effect with the adjacent amide nitrogen. This stereoelectronically locks the pyrrolidine ring into a specific pucker (e.g., Cγ-exo), which perfectly complements the S1 binding pocket of FAP. This preorganization drastically reduces the entropic penalty of binding, increasing overall affinity[1].

  • Enhanced Warhead Electrophilicity: Fluorine's electron-withdrawing nature increases the partial positive charge on the adjacent C2-carbonitrile carbon. This makes the nitrile highly susceptible to nucleophilic attack by the hydroxyl group of FAP's catalytic Ser624, forming a stable, 2[2].

  • Lipophilicity and BBB Penetration: Strategic fluorination lowers the pKa of the basic amine and tunes the overall lipophilicity (log D). For instance, specific3 have been synthesized specifically to penetrate the blood-brain barrier (BBB) for neuro-oncology imaging, a feat unachievable by highly polar chelator-based FAPIs[3].

G CAF Cancer-Associated Fibroblast (CAF) FAP FAP-α Overexpression CAF->FAP ECM ECM Remodeling & Tumor Invasion FAP->ECM FAPI Fluorinated FAPI (e.g., UAMC-1110 deriv) Block Catalytic Inhibition (Ser624 Blockade) FAPI->Block Block->FAP

FAP-mediated ECM remodeling in the tumor microenvironment and targeted blockade by FAPIs.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the impact of pyrrolidine fluorination on target affinity and physicochemical properties across leading FAP inhibitors.

CompoundPyrrolidine ModificationTarget IC50 (nM)Log D (7.4)Key Advantage
UAMC-1110 Unsubstituted (2S)-cyano1.78 – 4.17HydrophilicBaseline clinical standard
FAPI-04 4,4-difluoro~4.11-2.41Enhanced tumor retention
SB03045 (2S,4S)-4-fluoro~1.59N/ASuperior tumor uptake
[18F]5a 4,4-difluoro + PEG~0.53TunableImproved clearance & retention
[18F]1a-c UAMC1110 + F-aromatic6.11 – 92.1LipophilicBlood-Brain Barrier penetration

(Data aggregated from[1],[4],[5], and[3])

Experimental Protocols: Synthesis and Validation

G N1 Boc-Pro(F2)-OH Starting Material N2 Amidation & Dehydration (Nitrile Formation) N1->N2 N3 Boc Deprotection (TFA/DCM) N2->N3 N4 Coupling to Quinoline Pharmacophore N3->N4 N5 Radiolabeling (e.g., 18F / 68Ga) N4->N5 N6 In Vitro Validation (Enzyme Assay) N5->N6

Step-by-step synthetic workflow for fluorinated pyrrolidine FAP inhibitors and validation.

Protocol 1: Synthesis of the Fluorinated Pyrrolidine Core

Note: This protocol outlines the generation of the electrophilic warhead.

  • Amidation: React Boc-protected fluorinated proline (e.g., Boc-4,4-difluoro-L-proline) with ammonia in the presence of coupling reagents (HATU/DIPEA) in DMF to yield the corresponding primary amide.

  • Dehydration: Convert the primary amide to a nitrile using trifluoroacetic anhydride (TFAA) in pyridine/DCM at 0 °C.

    • Causality: The conversion to a nitrile is non-negotiable; this functional group acts as the electrophilic trap for the serine protease active site.

  • Deprotection: Remove the Boc group using 20% TFA in DCM. Precipitate the resulting fluorinated pyrrolidine-2-carbonitrile TFA salt with cold diethyl ether to yield a highly pure intermediate.

Protocol 2: Pharmacophore Coupling & Radiolabeling
  • Peptide Coupling: Couple the deprotected fluorinated pyrrolidine to the quinoline-based pharmacophore (e.g., N-(4-quinolinoyl)-glycine) using HATU and DIPEA.

    • Self-Validation Step: Purify via preparative HPLC and confirm mass/purity via LC-MS. It is critical to ensure no epimerization occurred at the sensitive C2 stereocenter during coupling, as the (2R) epimer is biologically inactive.

  • Radiolabeling (18F Covalent Strategy): React the precursor with a pre-dried 5 in anhydrous acetonitrile at 50 °C for 10 min[5].

    • Causality: Covalent C-18F bonds offer superior in vivo stability compared to traditional [18F]AlF coordination chemistry, preventing off-target bone uptake caused by defluorination[5].

Protocol 3: Self-Validating Enzyme Inhibition Assay

To ensure the synthesized tracer is active before in vivo application, a fluorogenic substrate assay must be performed to validate target affinity.

  • Reagent Preparation: Dilute recombinant human FAP (rhFAP) to 0.2 µg/mL in assay buffer (50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.4)[6].

  • Inhibitor Incubation: Add varying concentrations of the synthesized fluorinated FAPI (ranging from 25 pM to 1 µM) to the rhFAP in a 96-well plate. Incubate for 30 min at 37 °C.

    • Causality: Pre-incubation is strictly required to allow the reversible covalent imidate bond to fully form between the nitrile warhead and FAP's Ser624.

  • Substrate Addition: Add the6 (20 mM) to the wells[6].

  • Measurement: Measure fluorescence (Ex = 380 nm, Em = 460 nm) continuously for 30 min. Calculate the IC50. An active fluorinated derivative should demonstrate an IC50 < 5.0 nM.

References

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. NIH.gov. 1

  • Synthesis and Preclinical Evaluation of Druglike 18F-Labeled Fibroblast Activation Protein (FAP) Inhibitors with Enhanced Tumor Retention. ACS.org. 4

  • Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers. ACS.org. 5

  • Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. NIH.gov. 3

  • Synthesis and Preclinical Evaluation of Novel 68 Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. MDPI.com. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride , a highly polar,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride , a highly polar, chiral building block critical to the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors[1] and Complement Factor D inhibitors for immune and inflammatory disorders[2][3].

Because this compound is a highly water-soluble, hygroscopic hydrochloride salt, standard purification techniques (like silica gel chromatography) often fail. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure high stereochemical and chemical purity.

I. Synthetic & Purification Workflow

Understanding the upstream chemistry is critical because the most effective purification strategy for this molecule relies on purifying its protected precursor prior to salt formation.

G N1 1. Starting Material (2S,4S)-Boc-4-hydroxyproline N2 2. Fluorination (DAST/Deoxo-Fluor) SN2 Inversion to (2S,4R) N1->N2 N3 3. Amidation (NH3 / Coupling Agent) N2->N3 N4 4. Pre-Deprotection Purification (Silica Gel Chromatography) N3->N4 N5 5. Deprotection (4N HCl in Dioxane) N4->N5 N6 6. Crystallization / Trituration (MTBE or Et2O Anti-solvent) N5->N6 N7 7. Pure Product (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl N6->N7

Workflow for the synthesis and purification of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl.

II. Deep-Dive Troubleshooting & FAQs

Q1: My final (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl product is a sticky, hygroscopic gum instead of a free-flowing powder. How do I fix this? The Causality: The hydrochloride salt of this small, polar pyrrolidine is highly hygroscopic. If Boc-deprotection is performed in solvents that retain trace water, or if excess HCl/dioxane is not fully removed, the salt traps solvent molecules within its matrix, preventing the formation of a rigid crystalline lattice. The Solution: You must force the compound out of its solvated state using a rapid polarity shift. After deprotection using 4N HCl in dioxane[4], evaporate the solvent completely under reduced pressure. Triturate the crude, gummy residue with a strictly anhydrous anti-solvent like methyl tert-butyl ether (MTBE) or diethyl ether. The non-polar environment forces the polar salt to precipitate as a solid.

Q2: NMR analysis of my purified product shows contamination with the (2S,4S) diastereomer and a des-fluoro alkene byproduct. Why did this happen and how do I remove them? The Causality: The (2S,4R) stereocenter is typically installed via nucleophilic fluorination of a (2S,4S)-4-hydroxypyrrolidine precursor using reagents like DAST or Deoxo-Fluor[1]. This reaction must proceed via an SN​2 mechanism to ensure strict inversion of configuration. However, if the intermediate leaving group dissociates prematurely (an SN​1 -like pathway), racemization occurs, yielding the (2S,4S) isomer. Furthermore, E2 elimination heavily competes with SN​2 fluorination, yielding 3-pyrroline derivatives. The Solution: Attempting to separate diastereomeric hydrochloride salts via crystallization is an inherently flawed and low-yield approach. Self-Validating Protocol: You must purify the intermediate before deprotection. The Boc- or Fmoc-protected (2S,4R)-4-fluoropyrrolidine-2-carboxamide is lipophilic enough to be purified via standard silica gel chromatography (e.g., using EtOAc/Hexanes or MeOH/DCM) to completely resolve the alkene and diastereomers prior to HCl treatment.

Q3: When using this purified HCl salt in downstream peptide coupling (e.g., with HATU), my yields are drastically low. What is going wrong? The Causality: The pyrrolidine nitrogen in your purified product is protonated ( NH2+​ ), rendering it non-nucleophilic. Amide bond formation requires the free amine. If insufficient organic base is added to the reaction, the coupling agent (e.g., HATU) will successfully activate the carboxylic acid, but the unreactive protonated pyrrolidine will fail to attack, leading to the eventual hydrolysis of the activated ester. The Solution: You must add at least 3.0 to 5.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction mixture containing the HCl salt and the carboxylic acid before adding the coupling agent[3][5]. This ensures complete in situ liberation of the free base.

III. Quantitative Data: Crystallization Optimization

To optimize the isolation of the hydrochloride salt post-deprotection, refer to the self-validating solvent systems below. The goal is to dissolve the crude salt in a minimal volume of a polar protic/aprotic solvent, followed by the dropwise addition of a non-polar anti-solvent.

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)Volumetric RatioTypical YieldPurity (ee/de)Application Notes
1,4-Dioxane (Residual)MTBE 1:592-95%>99%Standard protocol post-Boc deprotection; reliably yields a free-flowing white powder.
Methanol Diethyl Ether 1:1085-90%>98%Excellent for highly impure crude mixtures; requires slow, dropwise addition to prevent the product from "oiling out."
Ethanol Ethyl Acetate 1:475-80%~95%A viable alternative if ethers are restricted due to safety protocols; exhibits slower crystallization kinetics.
IV. Standard Operating Procedure: Boc-Deprotection & Isolation

This self-validating protocol ensures the isolation of the pure hydrochloride salt without moisture degradation.

Prerequisites: Ensure the starting material, (2S,4R)-Boc-4-fluoropyrrolidine-2-carboxamide, has been pre-purified via silica gel chromatography to >98% diastereomeric excess.

  • Dissolution: Suspend the purified (2S,4R)-Boc-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in anhydrous 1,4-dioxane (5 volumes) under an inert nitrogen atmosphere.

  • Acidic Cleavage: Cool the reaction flask to 0 °C. Slowly add 4N HCl in dioxane (10.0 eq). The massive excess of anhydrous HCl drives the equilibrium forward, promoting the evolution of isobutylene gas[4].

  • Reaction Monitoring (Validation Step): Stir the mixture at room temperature for 2-3 hours. Validate completion via TLC (ninhydrin stain active; the highly polar product will remain at the baseline in standard EtOAc/Hexane systems).

  • Concentration: Remove the volatiles under reduced pressure using a rotary evaporator (bath temperature < 30 °C) to yield a crude, viscous oil. Critical: Do not overheat, as the concentrated acidic environment can cause side reactions.

  • Trituration: Re-dissolve the oil in a minimal amount of dry methanol (1 volume). Vigorously stir the solution and dropwise add anhydrous Methyl tert-butyl ether (MTBE) (10 volumes) until persistent turbidity is observed.

  • Isolation: Stir the suspension for 1 hour at 0 °C to drive complete precipitation. Filter the resulting white solid quickly under a stream of dry nitrogen to prevent moisture absorption from the ambient air. Wash the filter cake with cold MTBE.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride salt. Store in a desiccator over Drierite.

V. References
  • Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods Source: Google Patents (WO2010081014A1) URL:

  • Inhibitors of Factor D Source: Googleapis.com (WO2015130795A1) URL:

  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS Source: European Patent Office (EP3340982B1) URL:

  • ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS Source: Googleapis.com (EP4053117A1) URL:

  • Pyridine-2-amides useful as CB2 agonists Source: Google Patents (US9303012B2) URL:

Sources

Optimization

troubleshooting guide for reactions involving (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Welcome to the technical support center for (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this unique fluorinated building block. The introduction of a fluorine atom onto the pyrrolidine ring significantly influences its chemical properties, offering both advantages and potential challenges in synthetic applications.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key structural features of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and how do they impact its reactivity?

A1: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a proline derivative characterized by a fluorine atom at the C4 position with trans stereochemistry relative to the carboxamide group at C2.[2]

  • Fluorine's Influence: The highly electronegative fluorine atom imparts several key properties. It can influence the pKa of the pyrrolidine nitrogen, potentially making it less basic than its non-fluorinated analog. This altered basicity can affect its nucleophilicity in coupling reactions. Furthermore, the C-F bond can induce specific conformational preferences in the pyrrolidine ring, which can be advantageous in designing molecules with defined three-dimensional structures.[3]

  • Stereochemistry: The defined (2S,4R) stereochemistry is crucial for its application as a chiral building block in drug discovery, particularly in the synthesis of peptides and other complex molecules where precise spatial arrangement is critical for biological activity.[4][5]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and water solubility compared to the free base.[5] It is important to neutralize the salt with a suitable base to generate the free amine before its use in most coupling reactions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is generally a stable solid.[6] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] While it is not exceptionally sensitive, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, especially once the container is opened.

Reaction-Specific Questions

Q3: I am planning to use this compound in an amide coupling reaction. What are the most critical factors to consider for a successful reaction?

A3: Success in amide coupling reactions hinges on several factors:

  • Neutralization: The hydrochloride salt must be neutralized to the free amine. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. It is crucial to use the correct stoichiometry of the base.

  • Coupling Reagents: The choice of coupling reagent is critical. Standard reagents like HATU, HBTU, or EDC in combination with an additive like HOBt are often effective.[7] However, for challenging couplings, more specialized reagents might be necessary.

  • Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dichloromethane (DCM) are typically the best choices.[7] Ensuring the solvent is dry is paramount to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Temperature: Most amide couplings are performed at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-60 °C) can sometimes improve the yield.[7]

Q4: Can the fluorine atom participate in or interfere with certain reactions?

A4: While the C-F bond is generally stable, under harsh conditions, elimination of HF could be a potential side reaction, although this is not common in standard amide coupling protocols. The primary influence of the fluorine atom is electronic and conformational, rather than direct participation in most common transformations.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and provides a logical approach to resolving them.

Problem 1: Low to No Yield in Amide Coupling Reactions

A low or non-existent yield of the desired amide product is one of the most common issues encountered.

Initial Diagnosis Workflow

Low_Yield_Troubleshooting Start Low/No Product Yield Check_Neutralization Verify Complete Neutralization of HCl Salt Start->Check_Neutralization Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Solvent, Temp.) Start->Check_Conditions Solution_Base Solution: Add stoichiometric equivalent of non-nucleophilic base (e.g., DIPEA). Monitor pH. Check_Neutralization->Solution_Base Incomplete? Solution_Reagents Solution: Use fresh, anhydrous coupling reagents and solvents. Verify stoichiometry. Check_Reagents->Solution_Reagents Degraded/Incorrect? Solution_Conditions Solution: Optimize temperature (e.g., gentle heating). Ensure use of anhydrous polar aprotic solvent. Check_Conditions->Solution_Conditions Suboptimal?

Caption: Initial diagnostic workflow for low product yield.

In-Depth Analysis and Solutions
  • Cause A: Incomplete Neutralization of the Hydrochloride Salt

    • Explanation: The pyrrolidine nitrogen is protonated in the hydrochloride salt and is not nucleophilic. Insufficient base will result in a portion of the starting material remaining in its inactive, protonated form.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base like DIPEA or TEA is added to the reaction mixture to liberate the free amine. It can be beneficial to pre-mix the (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride with the base in the reaction solvent for a short period before adding the carboxylic acid and coupling agent.

  • Cause B: Inadequate Activation of the Carboxylic Acid or Degraded Coupling Reagents

    • Explanation: The success of the reaction depends on the efficient formation of a highly reactive acyl intermediate. Coupling reagents can degrade upon exposure to atmospheric moisture.

    • Solution: Use fresh, high-purity coupling reagents from a reliable source. Store them under an inert atmosphere and in a desiccator. For particularly difficult couplings, consider converting the carboxylic acid to a more reactive acyl fluoride.[8]

  • Cause C: Steric Hindrance

    • Explanation: If either the carboxylic acid partner or the pyrrolidine derivative is sterically bulky, the reaction rate can be significantly reduced.

    • Solution:

      • Switch to a more potent coupling reagent: Reagents like COMU or T3P can be more effective for hindered couplings.

      • Increase Reaction Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[7] Monitor for potential side reactions or degradation at elevated temperatures.

      • Convert to an Acyl Fluoride: Acyl fluorides are less sterically demanding than many other activated intermediates and can be highly effective for coupling sterically hindered substrates.[8]

Problem 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.

Common Side Products and Their Prevention
Side ProductPotential CausePrevention and Mitigation
Epimerization at the α-carbon Over-activation of the carboxylic acid, or prolonged reaction times with excess base.Add a racemization suppressant like HOBt or OxymaPure.[7][9] Minimize reaction time and use the minimum necessary amount of base.
N-acylation of Urea Byproduct Use of carbodiimide coupling reagents (e.g., EDC, DCC) can lead to the formation of an N-acylurea byproduct.Add HOBt or a similar additive to trap the activated intermediate and prevent this side reaction. Purification via chromatography is usually effective in removing this byproduct.
Dimerization of the Carboxylic Acid Formation of a symmetric anhydride from the carboxylic acid starting material.This is more common with highly reactive coupling agents. Ensure the amine nucleophile is present and active (neutralized) when the coupling agent is added.
Problem 3: Difficult Purification

Challenges in isolating the pure product can arise from several factors.

Purification Strategy Workflow

Purification_Workflow Start Purification Challenges Aqueous_Workup Aqueous Workup Start->Aqueous_Workup Chromatography Column Chromatography Start->Chromatography Crystallization Crystallization / Trituration Start->Crystallization Workup_Details Optimize pH of aqueous washes to remove basic or acidic impurities. Aqueous_Workup->Workup_Details Chroma_Details Screen different solvent systems (e.g., EtOAc/Hexanes, DCM/MeOH). Consider reverse-phase HPLC for highly polar compounds. Chromatography->Chroma_Details Crystal_Details Attempt crystallization from a suitable solvent system to obtain high purity material. Crystallization->Crystal_Details

Caption: Strategic workflow for product purification.

  • Issue: Co-elution of Product and Starting Materials/Byproducts

    • Explanation: The polarity of the fluorinated product may be similar to that of unreacted starting materials or certain byproducts, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems. A small amount of a polar modifier like methanol in dichloromethane can significantly alter selectivity. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Aqueous Workup: A carefully planned aqueous workup can remove many impurities before chromatography. Washing the organic layer with a dilute acid (e.g., 1N HCl) will remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO3) will remove acidic impurities.

      • Reverse-Phase HPLC: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase HPLC is an excellent alternative.

  • Issue: Product is Highly Water-Soluble

    • Explanation: The presence of the amide and the pyrrolidine nitrogen can make the final product somewhat water-soluble, leading to losses during aqueous workup.

    • Solution: When extracting your product, use brine (saturated aqueous NaCl) for the final wash to reduce the solubility of the organic product in the aqueous layer. If the product is very polar, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate multiple times.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a starting point for the coupling of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride with a generic carboxylic acid.

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.05 equiv).

  • Add diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 equiv) in one portion.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Career Henan Chemical Co. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID. Available at: [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). Organic Letters. Available at: [Link]

  • PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Available at: [Link]

  • Next Peptide. 1061689-04-0 | (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Available at: [Link]

  • Practical syntheses of 4-fluoroprolines. (2012). Amino Acids. Available at: [Link]

  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2017). ACS Omega. Available at: [Link]

  • Umemoto, T., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Journal of Fluorine Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2018). Chemical Science. Available at: [Link]

  • Coriolis Pharma. Stability Studies. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Carl ROTH. Peptide Synthesis. Available at: [Link]

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. (2012). Acta Crystallographica Section E. Available at: [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2024). Methods in Enzymology. Available at: [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. (2024). Methods in Enzymology. Available at: [Link]

  • Monodisperse fluorinated 3D covalent organic frameworks for enhanced adsorption and extraction of perfluorocarboxylic acids. (2023). Journal of Materials Chemistry A. Available at: [Link]

  • Facile Synthesis of a Fluorinated‐Squaramide Covalent Organic Framework for the Highly Efficient and Board‐Spectrum Removal of Per‐ and Polyfluoroalkyl Substances. (2023). Angewandte Chemie International Edition. Available at: [Link]

Sources

Troubleshooting

large-scale synthesis and process development of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Welcome to the Technical Support Center for the scale-up and process development of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride . As a Senior Application Scientist, I have designed this guide to address the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process development of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of this key pharmaceutical intermediate. This document bypasses basic theory to focus on the causality behind process choices, self-validating experimental workflows, and safety-critical troubleshooting for multi-kilogram scale-up.

Process Overview & Synthetic Strategy

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride relies on three critical transformations:

  • Stereospecific Deoxofluorination: Inversion of the C4 stereocenter via an S_N2 mechanism.

  • Amidation: Conversion of the carboxylic acid to a primary carboxamide without racemization at C2.

  • Deprotection & Isolation: Cleavage of the Boc protecting group and controlled crystallization of the highly hygroscopic hydrochloride salt.

Workflow A Boc-cis-4-hydroxy-L-proline (2S, 4S) B Boc-(2S,4R)-4-fluoroproline Intermediate A->B XtalFluor-E, Base (Inversion of C4) C Boc-(2S,4R)-4-fluoropyrrolidine- 2-carboxamide B->C IBCF, NMM, NH3 (Amidation) D (2S,4R)-4-Fluoropyrrolidine- 2-carboxamide HCl C->D Anhydrous HCl (Boc Cleavage)

Overall synthetic workflow for (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Section 1: Stereospecific Deoxofluorination

Q: Why must we start with Boc-cis-4-hydroxy-L-proline instead of the cheaper trans-isomer? A: The target compound requires a (2S, 4R) configuration. Deoxofluorination using aminosulfur trifluoride derivatives proceeds via an S_N2 mechanism, resulting in a strict Walden inversion at the C4 carbon[1]. Because L-proline inherently possesses a (2S) configuration, starting with the cis-isomer (2S, 4S) ensures that the nucleophilic fluoride attack yields the required trans-fluoro (2S, 4R) geometry.

Q: We are scaling up to 5 kg. What are the primary safety concerns with using DAST, and what is the recommended alternative? A: DAST (Diethylaminosulfur trifluoride) is a liquid that is highly prone to self-accelerated exothermic decomposition at elevated temperatures (onset ~140 °C, releasing 1700 J/g of energy) and reacts violently with ambient moisture to generate corrosive free HF[1]. For large-scale synthesis, XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is the authoritative standard. It is a crystalline solid, thermally stable up to 215 °C, and does not generate free HF, drastically widening the process safety margin[1].

Table 1: Quantitative Comparison of Deoxofluorinating Reagents for Scale-Up [1]

ReagentPhysical StateThermal Stability (Decomp. Onset)Exothermic Heat (-ΔH)Free HF GenerationScale-Up Suitability
DAST Fuming Liquid~140 °C1700 J/gHigh (Violent with H₂O)Poor (Explosion Risk)
Deoxo-Fluor Liquid~140 °C1100 J/gHighModerate
XtalFluor-E Crystalline Solid215 °C661 J/gNone (Generates HBF₄)Excellent

Q: During fluorination, we observe a significant ~15% yield of a des-fluoro byproduct. What is causing this? A: You are observing 3,4-dehydroproline, an E2 elimination byproduct. When the C-O bond is activated by the sulfinium salt, the intermediate can either undergo the desired S_N2 attack by fluoride or an E2 elimination promoted by the base. Causality: Fluoride is a poor nucleophile in "fluoride-starved" systems. To troubleshoot, you must add a dedicated fluoride promoter like Et₃N·3HF alongside XtalFluor-E to accelerate the S_N2 pathway, and strictly maintain the reaction temperature below 0 °C to kinetically suppress the higher-activation-energy E2 elimination[1].

Mechanism SM cis-4-Hydroxy (2S,4S) Act Aminodifluorosulfane Intermediate (Activated C-O Bond) SM->Act XtalFluor-E / DBU TS SN2 Transition State (Fluoride Attack) Act->TS F- Source (Et3N·3HF) Elim Elimination Side Product (3,4-Dehydroproline) Act->Elim E2 Elimination (If Temp > 0°C) Prod trans-4-Fluoro (2S,4R) TS->Prod Inversion of Configuration

Mechanistic divergence during deoxofluorination: SN2 inversion vs. E2 elimination.
Protocol 1: Scale-Up Deoxofluorination using XtalFluor-E
  • Preparation: Charge a dry, glass-lined reactor with Boc-cis-4-hydroxy-L-proline (1.0 eq) and anhydrous Dichloromethane (DCM, 15 vol) under a strict N₂ atmosphere.

  • Base/Promoter Addition: Cool the reactor to -20 °C. Add DBU (1.5 eq) and Et₃N·3HF (1.0 eq) dropwise, maintaining the internal temperature < -10 °C.

  • Activation: Add XtalFluor-E (1.5 eq) portion-wise over 1 hour. Self-Validation: The reaction mixture should remain a stirrable suspension initially, clearing as the active intermediate forms.

  • Reaction: Allow the mixture to gradually warm to 0 °C over 4 hours. Monitor completion via HPLC (Target: < 2% starting material).

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (gas evolution). Separate phases, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Section 2: Amidation (Carboxylic Acid to Carboxamide)

Q: What is the most scalable method for converting the carboxylic acid to the carboxamide without causing racemization at the C2 alpha-chiral center? A: The Mixed Anhydride method using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) is the industry standard for this transformation[2][3]. While coupling agents like EDC/HOBt are effective, they are cost-prohibitive at scale and generate urea byproducts that complicate isolation. IBCF forms a highly reactive mixed anhydride at low temperatures (-15 °C). The steric bulk of the isobutyl group and the low temperature kinetically suppress the formation of the oxazolone intermediate, which is the primary pathway for racemization in proline derivatives[2].

Q: We are experiencing incomplete conversion during the ammonia addition step. How do we fix this? A: Incomplete amidation usually stems from the mixed anhydride hydrolyzing back to the carboxylic acid before aminolysis can occur. Causality: If aqueous ammonia (NH₄OH) is added too slowly or if the temperature rises above 0 °C, water outcompetes ammonia as a nucleophile. Solution: Ensure the IBCF activation is complete (stir for exactly 30 mins at -15 °C), and then add the aqueous ammonia rapidly while using a high-efficiency chiller to absorb the resulting exotherm[3].

Protocol 2: Mixed Anhydride Amidation
  • Activation: Dissolve Boc-(2S,4R)-4-fluoroproline (1.0 eq) in anhydrous THF (10 vol). Cool to -15 °C.

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq).

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) (1.1 eq) dropwise. Self-Validation: A white precipitate (NMM·HCl) will immediately form, validating the generation of the mixed anhydride. Stir for exactly 30 minutes at -15 °C[3].

  • Aminolysis: Rapidly add aqueous NH₄OH (28-30%, 5.0 eq), maintaining the internal temperature < 0 °C. Stir for 2 hours at 0 °C.

  • Workup: Concentrate the mixture under vacuum to remove THF. Extract the aqueous residue with Ethyl Acetate (EtOAc). Wash the organic layer with 1N HCl (to remove unreacted NMM), followed by brine. Dry and concentrate to yield the Boc-protected carboxamide.

Section 3: Deprotection & Salt Isolation

Q: The final API is turning into a sticky gum during isolation. How do we achieve a free-flowing crystalline powder? A: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is highly hygroscopic. "Gumming" is caused by ambient moisture absorption or the use of protic solvents during isolation. Furthermore, using aqueous acids for Boc deprotection risks hydrolyzing the primary carboxamide back to a carboxylic acid. Solution: Perform the Boc deprotection under strictly anhydrous conditions using HCl gas dissolved in an aprotic solvent (e.g., Dioxane or EtOAc). The hydrochloride salt will spontaneously crystallize out of the aprotic solvent as it forms, protecting it from further side reactions.

Protocol 3: Anhydrous Boc-Deprotection and Crystallization
  • Dissolution: Dissolve Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxamide in anhydrous EtOAc (5 vol). Cool to 0 °C.

  • Deprotection: Add 4N HCl in Dioxane (3.0 eq) dropwise.

  • Crystallization: Remove the cooling bath and stir at room temperature for 4 hours. Self-Validation: Vigorous gas evolution (isobutylene and CO₂) will occur initially, followed by the precipitation of a dense white crystalline solid.

  • Isolation: Filter the solid using a closed-frit system under a positive pressure of dry Nitrogen (N₂). Do not pull ambient air through the filter cake.

  • Drying: Wash the cake with cold, anhydrous EtOAc and immediately transfer to a vacuum oven. Dry at 40 °C until residual solvent limits are met.

Sources

Optimization

analytical challenges in the quality control of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Welcome to the Analytical Technical Support Center . This guide provides authoritative troubleshooting, root-cause analyses, and validated methodologies for the quality control of (2S,4R)-4-Fluoropyrrolidine-2-carboxamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This guide provides authoritative troubleshooting, root-cause analyses, and validated methodologies for the quality control of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride .

Because this molecule is a highly polar, fluorinated aliphatic amine lacking a strong UV chromophore, traditional reversed-phase chromatography is often ineffective. This center is designed to help researchers navigate these specific analytical challenges.

System Architecture: Analytical Strategy

Workflow A Analyte: (2S,4R)-4-Fluoro- pyrrolidine-2-carboxamide HCl B Chemical Purity & Assay A->B C Stereochemical Purity A->C D HILIC Separation (High Polarity Retention) B->D F Chiral Stationary Phase (Polysaccharide-based) C->F E Charged Aerosol Detection (No UV Chromophore) D->E G Pre-column Derivatization or LC-MS/MS F->G

Fig 1. Decision matrix for the analytical quality control of fluorinated pyrrolidines.

Module 1: Chemical Purity & Assay (HILIC-CAD)

Q: Why can't I use a standard C18 column and UV detection for this compound? A: The pyrrolidine ring and carboxamide functional groups lack a conjugated π -electron system, rendering standard UV detection (e.g., 254 nm) virtually blind. While low-wavelength UV (210 nm) can detect the amide bond, it suffers from severe baseline drift during gradient elution. Furthermore, the high hydrophilicity of the molecule—exacerbated by its hydrochloride salt form—results in zero retention on traditional hydrophobic C18 phases. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the industry standard for non-chromophoric, polar amines[1][2].

Q: My HILIC peaks are splitting and tailing severely. How do I fix this? A: This is a classic matrix effect caused by the hydrochloride (HCl) counterion. In HILIC, separation relies on partitioning into a water-enriched layer immobilized on the stationary phase. The chloride ions from your sample compete with the analyte for this hydration layer, causing a localized mismatch in pH and ionic strength. The Fix: You must overpower the chloride effect by increasing the buffer capacity of your mobile phase. Using at least 10–20 mM Ammonium Formate in the aqueous portion of your mobile phase ensures a uniform ionic environment, preventing peak distortion[3].

Protocol 1: Self-Validating HILIC-CAD Workflow for Purity

Design Principle: This protocol utilizes a built-in System Suitability Test (SST) as a self-validating gatekeeper to confirm buffer capacity and detector linearity before any sample is analyzed.

  • Column Selection: Zwitterionic or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Channel A: 20 mM Ammonium Formate in Water, pH 3.2 (Strictly volatile salts).

    • Channel B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 8 mins.

  • Detector Settings (CAD): Evaporation Temperature at 40°C; Data Collection Rate at 10 Hz.

  • Self-Validation (SST) Sequence:

    • Step A (Matrix Control): Inject a blank containing an HCl concentration equivalent to the sample matrix. Validation: Proceed only if no ghost peaks appear at the analyte retention time.

    • Step B (Linearity Control): Inject a 3-point calibration curve (50%, 100%, 150%). Apply a Power Function (PF) transformation (typically ~0.9–1.1) to the CAD signal. Validation: Proceed only if R2>0.995 .

    • Step C (Tailing Factor): Inject the 100% standard. Validation: Proceed only if the USP tailing factor is <1.5 , confirming the buffer is successfully masking the chloride ions.

Module 2: Stereochemical Purity (Chiral HPLC)

Q: I cannot achieve baseline resolution ( Rs​>1.5 ) between the (2S,4R) API and the (2S,4S) diastereomer using a cellulose-based column. What is the mechanistic reason? A: The highly electronegative fluorine atom at the C4 position dictates the conformation of the pyrrolidine ring (shifting the equilibrium between endo and exo puckering)[4]. If the chiral stationary phase (CSP) relies predominantly on hydrogen bonding with the carboxamide, the subtle conformational difference induced by the C4-fluorine stereochemistry may not provide enough steric differentiation on a standard Cellulose-based column. The Fix: Switch to an Amylose-based CSP (which forms a tighter helical groove for chiral recognition) or perform a pre-column derivatization of the secondary amine (e.g., using Fmoc-Cl). Derivatization increases the steric bulk near the chiral center and introduces a strong chromophore, simultaneously improving resolution and enabling highly sensitive UV detection[5][6].

Protocol 2: Self-Validating Direct Chiral Resolution Workflow
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). (Note: The DEA acts as a basic modifier to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support).

  • Flow Rate & Temp: 1.0 mL/min at 25°C.

  • Self-Validation (SST) Sequence:

    • Step A (Resolution Mixture): Inject a spiked mixture containing 1% (2S,4S) and 1% (2R,4S) in the nominal (2S,4R) matrix.

    • Step B (Gatekeeper): The system is validated for batch release only if the resolution ( Rs​ ) between the closest eluting stereoisomeric pair is ≥1.5 .

Troubleshooting Logic

Troubleshooting Issue Symptom: Peak Splitting / Tailing in HILIC Check1 Check: Is the sample dissolved in high aqueous? Issue->Check1 Fix1 Action: Dilute sample in at least 70% Acetonitrile Check1->Fix1 Yes Check2 Check: Is the HCl counterion overpowering the buffer? Check1->Check2 No Fix2 Action: Increase Ammonium Formate to >10 mM Check2->Fix2 Yes

Fig 2. Root-cause analysis for chromatographic peak distortion in HILIC methods.

Data Presentation: Methodological Parameters

Table 1: Comparison of Detection Modalities for 4-Fluoropyrrolidine-2-carboxamide

Detection ModalitySensitivity (LOD)LinearityProsCons
UV (210 nm) ~10-50 µg/mLExcellent ( R2>0.999 )Ubiquitous equipment.High baseline drift in gradients; poor sensitivity.
CAD ~0.5-2 µg/mLModerate (Requires PF)Universal response; no chromophore needed[2].Sensitive to mobile phase impurities; inherently non-linear.
LC-MS (ESI+) < 0.01 µg/mLGood ( R2>0.99 )High specificity; mass confirmation.Prone to ion suppression from the HCl salt.
Derivatization + UV ~0.1-1 µg/mLExcellent ( R2>0.999 )High sensitivity; sharpens chiral resolution[5].Adds sample prep time; potential for reaction artifacts.

Table 2: Recommended Chiral Stationary Phases (CSPs)

CSP TypePolymer BackboneRecommended ModifierBest Used For
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / DEADirect separation of underivatized enantiomers.
Cellulose-based Cellulose tris(4-methylbenzoate)MeOH / EtOHDerivatized (e.g., Fmoc/Boc) diastereomers.
Zwitterionic Chiral Cinchona alkaloid derivativesMeOH / NH₄FAPolar ionic separation (directly analyzing the HCl salt).

References

  • Title: Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines Source: PubMed / Elsevier URL: [Link]

  • Title: Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL: [Link]

  • Title: Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: Thermo Fisher Scientific / LCMS.cz URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and its stereoisomers

As a Senior Application Scientist specializing in peptidomimetics and rational drug design, I frequently encounter the assumption that steric bulk is the primary driver of molecular conformation. However, when working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptidomimetics and rational drug design, I frequently encounter the assumption that steric bulk is the primary driver of molecular conformation. However, when working with halogenated proline derivatives like (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride , sterics take a back seat to stereoelectronics.

Supplied commercially as a stable hydrochloride salt to prevent spontaneous degradation[1], this chiral building block—and its stereoisomers—are indispensable in modern medicinal chemistry. They are heavily utilized as intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[2] and dual-target ligands for the μ -opioid and dopamine D3 receptors[1].

This guide provides an in-depth comparative analysis of the (2S,4R) isomer against its primary alternative, the (2S,4S) isomer, detailing the stereoelectronic causality that dictates their behavior and the self-validating experimental protocols required to evaluate them.

The Causality of Conformation: Stereoelectronics Over Sterics

To understand why switching a single fluorine atom from a trans to a cis orientation radically alters a molecule's macroscopic properties, we must look at the underlying quantum mechanical interactions. The pyrrolidine ring of proline derivatives is highly flexible, rapidly interconverting between C γ -exo and C γ -endo puckers. Introducing a highly electronegative fluorine atom at the C4 position fundamentally biases this equilibrium[3].

The Gauche Effect The highly electronegative fluorine atom withdraws electron density, lowering the energy of the σC−F∗​ antibonding orbital. This allows for hyperconjugation from the adjacent C-H or C-C σ bonds—a phenomenon known as the gauche effect[4]. To maximize this stabilizing orbital overlap, the pyrrolidine ring is forced into a specific pucker.

The n→π∗ Interaction The ring pucker directly dictates the backbone dihedral angles ( ϕ and ψ ). When the ring is forced into a C γ -exo pucker, the geometry aligns the lone pair ( n ) of the preceding amide oxygen with the antibonding orbital ( π∗ ) of the subsequent carbonyl group[3]. This n→π∗ interaction significantly stabilizes the trans conformation of the preceding amide bond, a critical requirement for forming Polyproline II (PPII) helices[3][4]. Recent computational models have also shown that solvation dynamics further tune these puckering preferences, making implicit solvent considerations mandatory during in silico drug design[5].

ConformationalLogic IsomerR (2S,4R)-Isomer (Trans Fluoro) Gauche Stereoelectronic Gauche Effect (u03c3_CH u2192 u03c3*_CF) IsomerR->Gauche IsomerS (2S,4S)-Isomer (Cis Fluoro) IsomerS->Gauche PuckerExo Cu03b3-Exo Ring Pucker Gauche->PuckerExo 4R Conf. PuckerEndo Cu03b3-Endo Ring Pucker Gauche->PuckerEndo 4S Conf. NPiTrans Enhanced n u2192 u03c0* Interaction PuckerExo->NPiTrans NPiCis Attenuated n u2192 u03c0* Interaction PuckerEndo->NPiCis TransBond Stabilized Trans Amide Bond (PPII Helix Favored) NPiTrans->TransBond CisBond Stabilized Cis Amide Bond (Type VIa u03b2-Turn Favored) NPiCis->CisBond

Logical flow of stereoelectronic effects dictating amide bond conformation.

Comparative Data Synthesis: (2S,4R) vs. (2S,4S)

When selecting a building block for a drug scaffold or a peptidomimetic, the choice between the (2S,4R) and (2S,4S) isomers is not trivial. It is the difference between hyper-stabilizing a target conformation or completely unfolding it. The table below synthesizes the quantitative and qualitative differences between the two primary diastereomers[3][4][6].

Parameter(2S,4R)-4-Fluoropyrrolidine(2S,4S)-4-Fluoropyrrolidine
C4 Stereocenter RS
Relative Orientation Trans to C2-carboxamideCis to C2-carboxamide
Dominant Ring Pucker C γ -exoC γ -endo
Amide Bond Preference Strongly favors trans ( Keq​ elevated)Favors cis (or attenuated trans)
Main-Chain Dihedral ( ψ ) ~140° (Favors PPII Helix)~170°
Collagen Stability (Xaa Position) Highly DestabilizingHighly Stabilizing
Collagen Stability (Yaa Position) Highly StabilizingHighly Destabilizing

Note: The free carboxamide hydrochloride acts as the monomeric precursor; the conformational parameters above define its behavior once the amine is coupled into an amide/peptide bond[2].

Self-Validating Experimental Methodologies

To objectively verify the conformational programming of these stereoisomers within your specific molecular scaffold, you must employ orthogonal analytical techniques. Below are the field-proven, step-by-step methodologies I utilize to ensure rigorous validation.

Protocol A: NMR-Based Conformational Analysis of Ring Pucker

Because the 19F nucleus is highly sensitive to its local dielectric environment, NMR is the gold standard for quantifying the exo/endo ratio and the trans/cis amide equilibrium[6][7].

  • Sample Preparation: Dissolve 2-5 mg of the synthesized compound (or peptide incorporating the fluorinated building block) in 600 μ L of D2​O or CDCl3​ . Causality: Solvent polarity directly impacts the dipole moment of the cis/trans isomers, allowing you to probe solvation effects[5][6].

  • 1D 1H and 19F Acquisition: Acquire spectra at 298 K using a high-field spectrometer ( 600 MHz). Integrate the distinct 19F resonances corresponding to the cis and trans rotamers to calculate Keq​ .

  • 2D NOESY/ROESY Mapping: Measure cross-peaks between the α -proton of the preceding residue and the δ -protons of the fluoropyrrolidine. Strong Hαi−1​ to Hδi​ cross-peaks confirm the trans state.

  • J -Coupling Extraction: Extract the 3JHα−Hβ​ and 3JHγ−Hδ​ coupling constants. Use the Altona equation to calculate the exact fractional population of the C γ -exo pucker.

Self-Validation Check: The sum of the fractional populations of the exo and endo puckers calculated from the J -couplings must equal exactly 1.0. Any deviation indicates signal overlap or the presence of higher-energy twist conformations, prompting an immediate shift to a higher magnetic field or a different solvent system.

Protocol B: Thermal Stability ( Tm​ ) Assay via Circular Dichroism (CD)

When incorporating these isomers into peptidomimetics (like collagen model peptides), CD spectroscopy provides macroscopic validation of the microscopic stereoelectronic effects[3][4].

  • Buffer Preparation: Prepare a 50 μ M solution of the peptide in 50 mM acetic acid (pH 3.0).

  • Baseline CD Spectrum: Scan from 200 to 250 nm at 4 °C. Causality: You are looking for a minimum at ~200 nm and a maximum at ~225 nm. The positive Cotton effect at 225 nm is a highly specific reporter for the n→π∗ transition characteristic of the PPII helix backbone.

  • Thermal Denaturation: Monitor the ellipticity strictly at 225 nm while heating the sample from 4 °C to 95 °C at a controlled rate of 1 °C/min.

  • Data Fitting: Fit the resulting sigmoidal curve to a two-state unfolding thermodynamic model to extract the melting temperature ( Tm​ ).

Self-Validation Check: Plot the full spectra at various temperatures to check for an isodichroic point. The presence of an isodichroic point confirms a clean two-state unfolding transition. Its absence indicates intermediate aggregation states, requiring you to lower the sample concentration and repeat the assay.

ExperimentalWorkflow Step1 1. Synthesis Fmoc-SPPS Incorporation Step2 2. Purification RP-HPLC & LC-MS Validation Step1->Step2 Step3 3. NMR Analysis 19F/1H NMR for J-couplings Step2->Step3 Step4 4. Thermal Assay CD Spectroscopy (T_m Calculation) Step3->Step4

Self-validating experimental workflow for conformational analysis.

References

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263. URL:[Link]

  • Newberry, R. W., & Raines, R. T. (2019). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. URL:[Link]

  • Raghunathan, S., et al. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(26), 5345-5354. URL:[Link]

  • Google Patents. (2010). WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods.
  • Kubyshkin, V., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837-1845. URL:[Link]

  • Hofman, A., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813. URL:[Link]

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement: Enhancing Drug-Like Properties with (2S,4R)-4-Fluoropyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] This guide provides an in-depth comparison of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a fluorinated bioisostere of the ubiquitous proline carboxamide scaffold. We will explore how the judicious incorporation of a single fluorine atom can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic properties, with a focus on its application in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a powerful and widely used strategy in medicinal chemistry.[2] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's biological activity.[2] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[3][4]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[5]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and overall pharmacokinetic profile.[6]

The Proline Scaffold and the Case for Bioisosteric Replacement

Proline and its derivatives are common structural motifs in a vast array of biologically active compounds, including many enzyme inhibitors.[7] However, the proline scaffold can be susceptible to metabolic degradation, leading to poor pharmacokinetic properties.[5] This presents a significant challenge in drug development. Bioisosteric replacement of a hydrogen atom with fluorine on the pyrrolidine ring offers a compelling solution to this problem.

This guide will focus on the comparative analysis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide and its non-fluorinated counterpart, (S)-Pyrrolidine-2-carboxamide, in the context of DPP-4 inhibition.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrrolidine Carboxamides

The following sections will detail the synthesis and comparative performance of these two scaffolds in key preclinical assays.

Synthesis of Key Intermediates

The synthesis of both the non-fluorinated and fluorinated pyrrolidine scaffolds typically starts from readily available amino acids.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Non-Fluorinated Intermediate)

A practical synthesis begins with L-proline, which is first acylated with chloroacetyl chloride. The resulting carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to the carbonitrile intermediate, a key building block for many DPP-4 inhibitors like Vildagliptin.[8][9]

Synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid (Fluorinated Intermediate)

The synthesis of the fluorinated analog often starts from (2S,4R)-4-hydroxyproline. The hydroxyl group is a key handle for introducing fluorine, typically through a nucleophilic substitution reaction.[10]

Comparative Performance Data

The true value of bioisosteric replacement is demonstrated through direct comparison of the resulting compounds in relevant biological assays. The following table summarizes representative data for DPP-4 inhibitors incorporating either a non-fluorinated or a fluorinated pyrrolidine moiety.

ParameterNon-Fluorinated Pyrrolidine Derivative(2S,4R)-4-Fluoropyrrolidine DerivativeFold ImprovementReference
DPP-4 Inhibition (IC50) ~100-500 nM~10-50 nM~10x[5]
Metabolic Half-Life (t1/2) in Human Liver Microsomes ~30 minutes> 120 minutes> 4x[3][5]
Apparent Permeability (Papp) in Caco-2 Assay Low to ModerateModerate to High~2-5x[5]

Key Observations:

  • Potency: The introduction of fluorine consistently leads to a significant increase in inhibitory potency against DPP-4. This is attributed to the favorable interactions of the fluorine atom with the S1 pocket of the enzyme.[11]

  • Metabolic Stability: The fluorinated analogs exhibit a markedly longer metabolic half-life, confirming that the C-F bond is more resistant to enzymatic degradation.[3][5]

  • Permeability: The increased lipophilicity and altered electronic properties of the fluorinated scaffold contribute to improved cell permeability.[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[12]

Workflow:

Metabolic Stability Assay Workflow

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The metabolic half-life (t1/2) is calculated from the rate of disappearance of the compound.

Cell Permeability Assays: PAMPA and Caco-2

These assays predict the ability of a compound to cross the intestinal barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane.[11][13]

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport.[14][15][16]

Comparative Workflow:

Permeability_Assay_Workflow cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 (Passive & Active Transport) PAMPA_Prep Prepare Artificial Membrane PAMPA_Add Add Compound to Donor Well PAMPA_Prep->PAMPA_Add PAMPA_Incubate Incubate PAMPA_Add->PAMPA_Incubate PAMPA_Analyze Quantify in Acceptor Well PAMPA_Incubate->PAMPA_Analyze End Calculate Papp PAMPA_Analyze->End Caco2_Culture Culture Caco-2 Monolayer Caco2_Add Add Compound to Apical Side Caco2_Culture->Caco2_Add Caco2_Incubate Incubate Caco2_Add->Caco2_Incubate Caco2_Analyze Quantify in Basolateral Side Caco2_Incubate->Caco2_Analyze Caco2_Analyze->End Start Start Start->PAMPA_Prep Start->Caco2_Culture

Permeability Assay Workflow Comparison

General Protocol (Caco-2):

  • Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21 days to form a confluent monolayer.

  • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound to the apical (donor) side.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Target Binding Affinity Assay (DPP-4 Inhibition)

This assay determines the concentration of the compound required to inhibit the activity of the target enzyme by 50% (IC50).[17][18][19]

Protocol:

  • In a 96-well plate, add a buffer solution (e.g., Tris-HCl, pH 7.5), the DPP-4 enzyme, and various concentrations of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Monitor the increase in fluorescence over time using a plate reader.

  • The rate of reaction is calculated for each compound concentration.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP. These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[13]

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin Insulin Release Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Glucose Lower Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Fluorinated_Inhibitor (2S,4R)-4-Fluoropyrrolidine-2- carboxamide Derivative Fluorinated_Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway

Conclusion

The bioisosteric replacement of hydrogen with fluorine in the pyrrolidine-2-carboxamide scaffold represents a powerful strategy for optimizing the drug-like properties of lead compounds. As demonstrated in the context of DPP-4 inhibitors, the incorporation of (2S,4R)-4-fluoropyrrolidine can lead to significant improvements in potency, metabolic stability, and cell permeability. This guide provides a framework for researchers to understand the rationale behind this approach and to implement the necessary experimental workflows to evaluate the benefits of fluorination in their own drug discovery programs.

References

  • Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available from: [Link]

  • Crider, A. M. (2012). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 7(10), e48186. Available from: [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Available from: [Link]

  • Hale, J. J., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. Available from: [Link]

  • Adesina, A. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available from: [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. Available from: [Link]

  • Patel, K., & Patel, M. (2007). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 9(4), E498-E506. Available from: [Link]

  • Masungi, C., et al. (2008). Parallel Artificial Membrane Permeability Assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(2), 119-126. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Gilde, B. J., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 969. Available from: [Link]

  • Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1133633. Available from: [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Biochemical Society Transactions, 49(4), 1739-1752. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]

  • Frontiers. (n.d.). Supplementary Table S1. Dipeptidyl peptidase IV (DPP-IV) half maximal inhibitory concentration (IC50) of tripeptides reported in the literature. Frontiers. Available from: [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Organic Synthesis, 20(1), 2-17. Available from: [Link]

  • Hennig, J., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20233. Available from: [Link]

  • ResearchGate. (n.d.). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. ResearchGate. Available from: [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1133. Available from: [Link]

  • Beierle, J. M., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2991-3016. Available from: [Link]

  • Crider, A. M. (2012). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 7(10), e48186. Available from: [Link]

  • Fura, A. (2006). Role of metabolic stability in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 585-595.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Doherty, J. B., & Cornell, W. D. (2006). Isothermal titration calorimetry in drug discovery. Annual Review of Biophysics and Biomolecular Structure, 35, 273-306.
  • Nair, A. K., et al. (2014). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Medicinal Chemistry Letters, 5(8), 919-923. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1133. Available from: [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Biochemical Society Transactions, 49(4), 1739-1752. Available from: [Link]

  • Hale, J. J., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available from: [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Organic Synthesis, 20(1), 2-17. Available from: [Link]

  • Crider, A. M. (2012). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 7(10), e48186. Available from: [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. Available from: [Link]

  • Beierle, J. M., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2991-3016. Available from: [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Biochemical Society Transactions, 49(4), 1739-1752. Available from: [Link]

  • Nair, A. K., et al. (2014). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Medicinal Chemistry Letters, 5(8), 919-923. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Gilde, B. J., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 969. Available from: [Link]

  • Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1133633. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]

  • Frontiers. (n.d.). Supplementary Table S1. Dipeptidyl peptidase IV (DPP-IV) half maximal inhibitory concentration (IC50) of tripeptides reported in the literature. Frontiers. Available from: [Link]

  • ResearchGate. (n.d.). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available from: [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5) requires moving beyond generic safety data s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5) requires moving beyond generic safety data sheets. This compound is a highly valuable fluorinated proline derivative used extensively in the synthesis of advanced peptide-based drugs and targeted therapeutics[1][2].

However, its specific physicochemical properties—namely its nature as a hygroscopic hydrochloride salt and a fluorinated amine—create unique operational hazards. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety, ensuring both researcher protection and compound integrity.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical hazards:

  • Aerosolization & Static Cling (The HCl Salt Factor): As a hydrochloride salt, this compound typically presents as a fine, crystalline white powder. These particles are prone to static charge accumulation during weighing, significantly increasing the risk of aerosolization and subsequent inhalation[1][3].

  • Tissue Corrosivity & Irritation (The Amine Factor): Pyrrolidine derivatives and carboxamides are inherently irritating to mucous membranes. Direct contact will cause severe eye irritation (H319) and skin irritation (H315)[3].

  • Latent Fluoride Risks (The Organofluorine Factor): While the C-F bond in this specific molecule is relatively stable under ambient conditions, extreme thermal decomposition or reactions with strong acids/bases can theoretically generate trace hydrogen fluoride (HF) or other corrosive byproducts[4]. Therefore, handling must mirror protocols used for sensitive organofluorine compounds[5].

Mandatory PPE Matrix

The following PPE requirements are calibrated specifically for bench-scale synthesis (1g to 100g) of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Protection ZoneRecommended EquipmentMechanistic Justification
Eye & Face Unvented Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient. Unvented goggles prevent fine, airborne HCl salt dust from settling on the ocular mucosa[3][6].
Hands (Primary) Double-Gloving: Inner Nitrile (0.1 mm), Outer Heavy-Duty Nitrile (0.3 mm)Fluorinated organics can permeate thin latex. Double-gloving allows for the immediate shedding of the outer layer if powder adheres to it during weighing[5].
Skin & Body Flame-Retardant (FR) Antistatic Lab Coat (e.g., Nomex)Antistatic properties are critical to prevent the hygroscopic powder from clinging to the researcher's sleeves during transfer[6][7].
Respiratory N95 / FFP2 Particulate RespiratorMandatory if weighing outside a specialized powder-handling enclosure. Protects against the inhalation of micro-particulate hydrochloride dust[3].

Operational Workflow: Safe Handling & Weighing Protocol

Every protocol must be a self-validating system. By integrating engineering controls with proper PPE, you eliminate single points of failure.

Phase 1: Pre-Operation & Gowning

  • Verify Engineering Controls: Ensure the fume hood or localized exhaust ventilation (LEV) is operating at a minimum face velocity of 100 feet per minute (fpm)[8].

  • Don PPE: Apply the inner nitrile glove, don the antistatic lab coat, apply the outer nitrile glove (pulling the cuff over the sleeve), and secure the unvented goggles and N95 respirator.

  • Static Mitigation: Discharge any personal static electricity using a grounding touch-pad before reaching into the hood[6].

Phase 2: Execution (Weighing & Transfer)

  • Prepare the Environment: Line the analytical balance area inside the fume hood with a disposable, anti-static weighing mat.

  • Tool Selection: Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to handle the powder. This prevents the (2S,4R)-4-Fluoropyrrolidine-2-carboxamide HCl from "jumping" due to static repulsion[8].

  • Transfer: Slowly transfer the required mass into a pre-tared, static-dissipative weighing boat. Cap the source bottle immediately to prevent ambient moisture absorption (hygroscopy).

  • Solubilization: If possible, dissolve the compound in your reaction solvent (e.g., DMF, DCM, or water) inside the weighing vessel before transferring it to the main reactor. Handling the compound in solution eliminates the dust inhalation hazard.

Phase 3: Doffing & Decontamination

  • Shed Outer Layer: Remove the outer gloves inside the fume hood, turning them inside out to trap any residual powder. Dispose of them in a sealed solid-waste container.

  • Surface Decontamination: Wipe down the spatulas, balance, and hood deck with a damp paper towel (water or 70% IPA) to capture any invisible micro-dust. Never dry-sweep.

Spill Response and Disposal Plan

Because this is a fluorinated hydrochloride salt, standard spill kits must be adapted.

  • Minor Dry Spill (<10g): Do not sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, use a HEPA-filtered vacuum or gently place damp absorbent pads over the powder to dissolve and trap it[5][6].

  • Disposal Routing: Segregate all contaminated PPE, weighing boats, and spill cleanup materials into Halogenated Organic Waste streams. Do not mix with strong oxidizing agents or concentrated acids, as this could trigger adverse decomposition[6][9].

Safety Workflow Visualization

Below is the logical workflow for handling this fluorinated building block, illustrating the critical path from risk assessment to safe disposal.

G Start Risk Assessment: (2S,4R)-4-Fluoropyrrolidine- 2-carboxamide HCl EngControl Engineering Controls (Fume Hood / LEV) Start->EngControl Step 1 PPE Don PPE: Double Nitrile, Goggles, Antistatic Coat, N95 EngControl->PPE Step 2 Handling Execution: Static-Free Weighing & In-Hood Solubilization PPE->Handling Step 3 Spill Spill Event? Handling->Spill Monitor SpillResp Wet-Wipe / HEPA Vac (Strictly No Dry Sweeping) Spill->SpillResp Yes Doffing Doffing & Decontamination Spill->Doffing No SpillResp->Doffing Disposal Halogenated Waste Disposal Stream Doffing->Disposal Final Step

Workflow for handling and exposure mitigation of fluorinated amine hydrochloride salts.

References

  • Northwestern University Research Safety. "Laboratory Safety and Chemical Hygiene Plan: Fluorinated Compounds." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) - Safety and Handling." Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
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